Ethyl 4-(methylamino)-3-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(methylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBWOFYWXQZACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500305 | |
| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71254-71-2 | |
| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-(methylamino)-3-nitrobenzoate CAS number
An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate
CAS Number: 71254-71-2
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a complex organic molecule with established use as a building block in the synthesis of protein degraders.[1] A summary of its key quantitative data is presented in Table 1.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 71254-71-2 | [1] |
| Molecular Formula | C10H12N2O4 | [1][2] |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Purity | Typically ≥95% - 97% | [1][2] |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |
Synonyms:
-
Ethyl 4-methylamino-3-nitrobenzoate[2]
-
Benzoic acid, 4-(methylamino)-3-nitro-, ethyl ester[2]
-
4-(Methylamino)-3-nitro-benzoic acid ethyl ester[2]
Synthesis
The direct synthesis of this compound is not explicitly detailed in the provided search results. However, a common synthetic route involves the esterification of its corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid. The synthesis of this precursor acid starts from 4-chlorobenzoic acid, which undergoes nitration followed by a reaction with methylamine.[4][5]
Experimental Protocols: A Key Transformation
A critical application of this compound is its role as a precursor to diamine compounds, which are valuable in the synthesis of various heterocyclic systems. The reduction of the nitro group is a key transformation.
Reduction to Ethyl 3-amino-4-(methylamino)benzoate
This reaction is a catalytic hydrogenation that selectively reduces the nitro group to an amine.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (13.0 g, 58 mmol) in methanol (180 mL) in a suitable reaction vessel.[6]
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of 10% Palladium on activated carbon (Pd/C) (1.3 g) in ethanol (10 mL).[6]
-
Hydrogenation: Place the reaction vessel in a Parr shaker and apply hydrogen pressure (60 psi).[6]
-
Reaction Monitoring: Maintain the reaction at room temperature for 5 hours.[6]
-
Work-up: After the reaction is complete, filter the mixture through a celite bed to remove the palladium catalyst.[6]
-
Isolation: Concentrate the filtrate under vacuum to yield the final product, Ethyl 3-amino-4-(methylamino)benzoate.[6]
-
Yield: This protocol affords the title compound in approximately 88% yield (10.0 g).[6]
Characterization of the Product (Ethyl 3-amino-4-(methylamino)benzoate):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.16 (d, J=1.6 Hz, 1H), 6.39 (d, J=8.4 Hz, 1H), 5.38-5.37 (m, 1H), 4.66 (s, 2H), 4.18 (q, J=7.2 Hz, 2H), 2.77 (d, J=5.2 Hz, 3H), 1.26 (t, J=7.2 Hz, 3H).[6]
-
LC-MS: m/z 195.1 (M+H)⁺.[6]
Below is a workflow diagram illustrating this experimental procedure.
Caption: Workflow for the catalytic hydrogenation of this compound.
Applications in Drug Development
This compound and its derivatives are significant in medicinal chemistry. The resulting diamine from the reduction described above is a crucial intermediate in the synthesis of complex molecules. For instance, it is a starting material in the synthesis of Dabigatran etexilate, an anticoagulant medication.[7] The amino groups of the diamine provide reactive sites for the construction of imidazole rings and for amide bond formation, which are common structural motifs in pharmacologically active compounds.
While direct biological activity of this compound is not widely reported, its utility as a precursor for bioactive molecules is well-established. The nitro group in similar aromatic compounds has been associated with a range of biological activities, including antifungal properties.[8]
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include:
-
Working in a well-ventilated area.
-
Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Storage: The compound should be stored at 2-8°C in a dark place under an inert atmosphere to ensure its stability.[3]
Conclusion
This compound is a valuable chemical intermediate with the CAS number 71254-71-2. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry. The straightforward reduction of its nitro group to an amine provides a versatile diamine building block for the synthesis of various heterocyclic compounds with potential biological activities. While information on its own biological signaling pathways is limited, its importance in the synthesis of established drugs underscores its significance in medicinal chemistry and drug development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 3. 71254-71-2|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. This document details its characteristics, provides experimental protocols for its use, and outlines essential safety and handling procedures. All quantitative data is presented in structured tables for clarity and ease of comparison, and a detailed experimental workflow is visualized.
Chemical and Physical Properties
This compound is a solid organic compound.[1] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71254-71-2 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Synonyms | Benzoic acid, 4-(methylamino)-3-nitro-, ethyl ester; 4-(Methylamino)-3-nitro-benzoic acid ethyl ester | [1] |
Note: More specific quantitative data such as melting point, boiling point, and solubility were not available in the searched resources.
Experimental Protocols
This compound is a valuable intermediate in synthetic organic chemistry. One of its documented applications is in the synthesis of Ethyl 3-amino-4-(methylamino)benzoate through the reduction of the nitro group.
Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
Objective: To reduce the nitro group of this compound to an amine group.
Materials:
-
This compound (6.80 g, 30.3 mmol)
-
Methanol (200 mL)
-
5% Palladium on carbon (Pd/C) catalyst (1.10 g)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel with celite)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a suitable reaction vessel.[2]
-
Add the 5% palladium on carbon catalyst to the solution.[2]
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[2]
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of celite.[2]
-
Concentrate the filtrate using a rotary evaporator to yield the crude product, Ethyl 3-amino-4-(methylamino)benzoate.[2]
Results: This procedure is reported to yield Ethyl 3-amino-4-(methylamino)benzoate as a light brown powder with a yield of approximately 82%.[2]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were not explicitly found in the search results. However, the product of its reduction, Ethyl 3-amino-4-(methylamino)benzoate, has been characterized by ¹H-NMR and mass spectrometry.[2]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
General Precautions:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Use in a well-ventilated area.[3]
-
Wear protective clothing, gloves, and safety glasses.[3]
-
Keep containers securely sealed when not in use.[3]
-
Avoid physical damage to containers.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
Spill and Cleanup Procedures:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[3]
-
Sweep or vacuum up the material and place it in a sealed container for disposal.[3]
-
For wet spills, vacuum or shovel the material into a labeled container for disposal.[3]
-
Wash the spill area with large amounts of water and prevent runoff into drains.[3]
Fire and Explosion Hazard:
-
The compound is non-combustible.[3]
-
Containers may burn in a fire, potentially emitting corrosive fumes.[3]
-
Use an extinguishing media suitable for the surrounding fire.[3]
Storage:
-
Store in original containers in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials and foodstuff containers.[3]
Visualizations
Experimental Workflow: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
Caption: Workflow for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate.
References
In-Depth Analysis of the Molecular Weight of Ethyl 4-(methylamino)-3-nitrobenzoate
This technical guide provides a detailed breakdown of the molecular weight of Ethyl 4-(methylamino)-3-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. The determination of a compound's molecular weight is a fundamental step in chemical and pharmaceutical research, underpinning substance quantification, reaction stoichiometry, and formulation development.
Compound Identification
Systematic Name: this compound Molecular Formula: C₁₀H₁₂N₂O₄ CAS Number: 71254-71-2
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₁₀H₁₂N₂O₄ indicates that each molecule of this compound contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). For this calculation, the conventional (abridged) atomic weights are used.
Atomic Weight of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Detailed Calculation
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
= (10 × 12.011) + (12 × 1.008) + (2 × 14.007) + (4 × 15.999) = 120.11 + 12.096 + 28.014 + 63.996 = 224.216 g/mol
Summary of Molecular Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molar Mass | 224.21 g/mol [1][2] |
| Calculated Molecular Weight | 224.216 g/mol |
Note: The molar mass from literature sources is often a rounded value.
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula and the standard atomic weights of its elements.
Caption: Workflow for calculating molecular weight.
Experimental Protocols and Signaling Pathways
The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight. Molecular weight is a fundamental, calculated property of a chemical structure. Experimental methodologies would be relevant for the synthesis, purification, and characterization of this compound, while signaling pathway analysis would apply to its biological or pharmacological activity, which is beyond the scope of this guide.
References
Structure Elucidation of Ethyl 4-(methylamino)-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis with potential applications in pharmaceutical development. This document details the compound's physicochemical properties, provides detailed protocols for its synthesis, and offers an analysis of its spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity. The guide also includes a visual representation of the synthetic workflow, rendered using Graphviz, to facilitate a deeper understanding of the process.
Introduction
This compound (CAS No: 71254-71-2) is a substituted aromatic compound belonging to the family of nitrobenzoates. Its molecular structure, featuring a methylamino group, a nitro group, and an ethyl ester moiety on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The precise characterization of this intermediate is crucial for ensuring the purity and identity of subsequent products in a synthetic pathway.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71254-71-2 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Light yellow to yellow powder or crystals | [1] |
| Purity | Typically >97% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-chlorobenzoic acid. The first step involves the synthesis of the precursor, 4-(methylamino)-3-nitrobenzoic acid, which is then esterified to the final product.
Experimental Protocols
Step 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
This protocol is adapted from established industrial methods.
-
Nitration of 4-chlorobenzoic acid: To a stirred solution of 4-chlorobenzoic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 3-nitro-4-chlorobenzoic acid is collected by filtration and washed with cold water.
-
Amination of 3-nitro-4-chlorobenzoic acid: The dried 3-nitro-4-chlorobenzoic acid is suspended in an aqueous solution of methylamine. The mixture is heated under reflux for several hours. After cooling, the solution is acidified with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The resulting yellow solid, 4-(methylamino)-3-nitrobenzoic acid, is collected by filtration, washed with water, and dried.
Step 2: Fischer Esterification to this compound
This is a general procedure for Fischer esterification, adapted for this specific synthesis.[2][3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylamino)-3-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure Elucidation by Spectroscopic Methods
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group, and the methylamino group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -NO₂) | ~ 8.5 | d | ~ 2.0 |
| Aromatic H (ortho to -COOEt) | ~ 7.9 | dd | ~ 9.0, 2.0 |
| Aromatic H (ortho to -NHCH₃) | ~ 6.8 | d | ~ 9.0 |
| Ethyl -CH₂- | ~ 4.4 | q | ~ 7.1 |
| Methylamino -NH- | ~ 8.3 (broad) | s | - |
| Methylamino -CH₃ | ~ 3.1 | d | ~ 5.0 |
| Ethyl -CH₃ | ~ 1.4 | t | ~ 7.1 |
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~ 165 |
| Aromatic C-NHCH₃ | ~ 150 |
| Aromatic C-NO₂ | ~ 135 |
| Aromatic CH (ortho to -NO₂) | ~ 130 |
| Aromatic C-COOEt | ~ 125 |
| Aromatic CH (ortho to -COOEt) | ~ 120 |
| Aromatic CH (ortho to -NHCH₃) | ~ 110 |
| Ethyl -CH₂- | ~ 62 |
| Methylamino -CH₃ | ~ 30 |
| Ethyl -CH₃ | ~ 14 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1710 - 1730 | Strong |
| N-O Stretch (nitro, asymmetric) | 1510 - 1560 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| N-O Stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| C-O Stretch (ester) | 1100 - 1300 | Strong |
Predicted Mass Spectrometry
Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 224.08 |
| [M - OCH₂CH₃]⁺ | 179.05 |
| [M - NO₂]⁺ | 178.09 |
Conclusion
This technical guide has detailed the key aspects of the structure elucidation of this compound. The provided physicochemical data, synthesis protocols, and predicted spectroscopic information offer a solid foundation for researchers and scientists working with this important chemical intermediate. The synthesis workflow diagram provides a clear visual representation of the manufacturing process. While experimental spectroscopic data would be the definitive source for structural confirmation, the predicted values herein, based on sound chemical principles and data from analogous structures, serve as a reliable guide for the identification and characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry, notably in the synthesis of anticoagulants such as dabigatran etexilate. This document details the synthetic pathway, experimental protocols, and relevant chemical data.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid, via a nucleophilic aromatic substitution. The subsequent step is a Fischer esterification to yield the final ethyl ester product.
The primary and most industrially relevant route starts from 4-chloro-3-nitrobenzoic acid. This method is favored due to the ready availability and lower cost of the starting materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the final product and its immediate precursor is provided below.
| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |
| CAS Number | 71254-71-2[2] | 41263-74-5 |
| Molecular Formula | C₁₀H₁₂N₂O₄[2] | C₈H₈N₂O₄ |
| Molecular Weight | 224.21 g/mol [2] | 196.16 g/mol |
| Appearance | Solid | Yellow crystalline powder |
| Purity | Typically >95% | Typically >98% |
Experimental Protocols
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzoic acid with a methylamino group.
Reaction:
Caption: Synthesis of 4-(methylamino)-3-nitrobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-chloro-3-nitrobenzoic acid | 201.56 | 200 g | 0.99 |
| 40% Aqueous Methylamine | 31.06 | 660 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a suitable pressure reactor (autoclave), add 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 mL).
-
Seal the reactor and heat the mixture to 85-90°C.
-
Maintain the reaction at this temperature with stirring for approximately 5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature (25-35°C).
-
Transfer the reaction mixture to a beaker and add water to dilute.
-
Slowly acidify the mixture with concentrated hydrochloric acid with stirring until the pH is approximately 3-5. This will cause the product to precipitate.
-
Collect the yellow solid precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the product to obtain 4-(methylamino)-3-nitrobenzoic acid. The expected yield is approximately 195 g (around 98%).
Step 2: Synthesis of this compound (Fischer Esterification)
This step converts the carboxylic acid intermediate into the desired ethyl ester using ethanol in the presence of an acid catalyst.
Reaction:
Caption: Fischer esterification to form the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-(methylamino)-3-nitrobenzoic acid | 196.16 | 150 g | 0.76 |
| Anhydrous Ethanol | 46.07 | 1.5 L | - |
| Concentrated Sulfuric Acid | 98.08 | 15 mL | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylamino)-3-nitrobenzoic acid (150 g) in anhydrous ethanol (1.5 L). Ethanol is used in large excess to serve as both a reactant and the solvent, driving the equilibrium towards the product.
-
Slowly and carefully add concentrated sulfuric acid (15 mL) to the suspension while stirring.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate to dissolve the product and transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. (Caution: CO₂ evolution).
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound. The product can be further purified by recrystallization from ethanol if necessary. The expected yield is typically in the range of 85-95%.
Experimental Workflow Visualization
The overall workflow from starting material to the final purified product can be visualized as follows:
Caption: Overall experimental workflow.
Conclusion
The synthesis of this compound is a robust and high-yielding process that is well-established in the chemical and pharmaceutical industries. The two-step approach, beginning with the nucleophilic substitution of 4-chloro-3-nitrobenzoic acid followed by a classic Fischer esterification, provides an efficient route to this valuable intermediate. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product suitable for subsequent stages of drug synthesis.
References
Spectroscopic and Structural Analysis of Ethyl 4-(methylamino)-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document compiles available data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers engaged in medicinal chemistry and drug discovery.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in published literature |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in published literature |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in published literature |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 224.08 | [M]+ (Calculated for C₁₀H₁₂N₂O₄) |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly available in the public domain. However, based on standard laboratory practices for the characterization of organic compounds, the following general methodologies would be employed.
General Synthesis: this compound can be synthesized via the nitration of ethyl 4-(methylamino)benzoate. A typical procedure involves the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to a solution of ethyl 4-(methylamino)benzoate at a controlled temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry: Mass spectral analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Technical Guide: Physical and Chemical Properties of Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(methylamino)-3-nitrobenzoate is a chemical intermediate with significance in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications. This technical guide provides a consolidated overview of its known physical and chemical properties. Due to the limited availability of direct experimental data for certain physical properties, this guide also includes data for structurally related compounds to provide a comparative context. A detailed experimental protocol for a reaction involving this compound is provided, along with a workflow diagram to visually represent the process.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 71254-71-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |
| Molecular Weight | 224.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% - 97% | [2][3] |
Comparative Physical Properties of Related Compounds
To estimate the physical properties of this compound, it is useful to examine the properties of structurally similar molecules. The following table presents data for isomers and related nitrobenzoate compounds. These compounds share key functional groups and aromatic scaffolds, suggesting that their physical properties may provide an approximate range for the target compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Ethyl 4-nitrobenzoate | 99-77-4 | C₉H₉NO₄ | 195.17 | 55-59 | 182-186.3 | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform.[1][4] |
| Ethyl 3-nitrobenzoate | 618-98-4 | C₉H₉NO₄ | 195.17 | Not available | Not available | Not available |
| Ethyl 4-methyl-3-nitrobenzoate | 19013-15-1 | C₁₀H₁₁NO₄ | 209.20 | Not available | Not available | Not available |
| Ethyl 4-(dimethylamino)-3-nitrobenzoate | 40700-40-1 | C₁₁H₁₄N₂O₄ | 238.24 | Not available | Not available | Not available |
Experimental Protocol: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
The following protocol details a common synthetic transformation where this compound serves as the starting material. This reduction of the nitro group is a fundamental reaction in the synthesis of various pharmaceutical intermediates.
Objective: To synthesize Ethyl 3-amino-4-(methylamino)benzoate via the catalytic hydrogenation of this compound.
Materials:
-
This compound (13.0 g, 58 mmol)
-
Methanol (180 mL)
-
10% Palladium on carbon (Pd/C) (1.3 g)
-
Ethanol (10 mL)
-
Nitrogen gas
-
Hydrogen gas
-
Parr shaker apparatus
-
Celite
Procedure:
-
A solution of this compound (13.0 g, 58 mmol) is prepared in methanol (180 mL).[5]
-
A slurry of 10% Pd/C (1.3 g) in ethanol (10 mL) is prepared.[5]
-
Under a nitrogen atmosphere, the Pd/C slurry is added to the solution of this compound.[5]
-
The reaction flask is placed in a Parr shaker apparatus.[5]
-
The system is purged with hydrogen gas and maintained at a hydrogen pressure of 60 psi.[5]
-
The reaction mixture is shaken at room temperature for 5 hours.[5]
-
Upon completion of the reaction, the mixture is filtered through a bed of Celite to remove the palladium catalyst.[5]
-
The filtrate is concentrated under reduced pressure (vacuum) to yield the final product, Ethyl 3-amino-4-(methylamino)benzoate.[5]
Expected Yield: 10.0 g (88%)[5]
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 3-amino-4-(methylamino)benzoate from this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 3. 71254-71-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chembk.com [chembk.com]
- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-(methylamino)-3-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 4-(methylamino)-3-nitrobenzoate and outlines comprehensive experimental protocols for determining its solubility in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the methodologies that can be employed to generate such data in a laboratory setting. The guide includes detailed experimental procedures, a workflow diagram for solubility determination, and a summary of the compound's key characteristics.
Introduction
This compound (CAS No. 71254-71-2) is an organic compound with potential applications in pharmaceutical and chemical synthesis.[1][2][3] Understanding its solubility in various organic solvents is a critical parameter for its use in drug discovery, formulation development, and process chemistry. Solubility data informs solvent selection for synthesis, purification, and the preparation of formulations for preclinical and clinical studies. This guide serves as a resource for researchers seeking to understand and determine the solubility profile of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71254-71-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][3] |
| Molecular Weight | 224.21 g/mol | [1][2][3] |
| Appearance | Yellow to orange solid | [3] |
| Melting Point | 101 °C | [3] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Experimental Protocols for Solubility Determination
The following section details established methodologies for determining the solubility of a solid compound like this compound in organic solvents. The choice of method may depend on the required accuracy, throughput, and available analytical instrumentation.
The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[4] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, dimethyl sulfoxide)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
The gravimetric method is a simpler, albeit less precise, technique for determining solubility.
Materials and Equipment:
-
This compound
-
A selection of organic solvents
-
Conical flasks
-
Analytical balance
-
Evaporating dish
-
Pipette
-
Filtration apparatus
Procedure:
-
Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the solid to a known volume of the solvent in a conical flask and shaking until equilibrium is reached.[5]
-
Filter the solution to remove any undissolved solid.
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.[5]
-
Carefully evaporate the solvent from the dish using a gentle heat source or under reduced pressure, leaving behind the dissolved solid.
-
Once the solvent has been completely removed, weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight.
-
Calculate the solubility based on the mass of the solid and the volume of the solvent used.
HPLC is the preferred method for accurately quantifying the concentration of the dissolved solute in the prepared saturated solutions.
General HPLC Parameters:
-
Column: A reversed-phase column (e.g., C18) is typically suitable for this type of compound.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detection at a wavelength where this compound exhibits strong absorbance.
-
Calibration: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, this guide provides the necessary framework for researchers to determine these crucial parameters. By employing the detailed experimental protocols outlined, such as the robust shake-flask method coupled with HPLC analysis, scientists and drug development professionals can generate reliable and accurate solubility data. This information is indispensable for the continued development and application of this compound in its intended fields. It is recommended that solubility studies be conducted in a range of solvents relevant to the specific application to build a comprehensive solubility profile.
References
An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, outlines established synthetic protocols, and discusses its significant applications in medicinal chemistry. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental methodologies for its synthesis and key reactions are provided, along with visualizations of the synthetic pathways using the DOT language for clear illustration of the chemical transformations.
Introduction and Historical Context
This compound, with the CAS number 71254-71-2, is a substituted aromatic nitro compound that has gained prominence as a versatile building block in organic synthesis. While a definitive historical account of its initial discovery is not extensively documented in readily available literature, its importance has grown with the increasing demand for complex heterocyclic molecules in drug discovery. Its primary utility lies in its bifunctional nature, possessing both an electron-withdrawing nitro group and an electron-donating methylamino group, which allows for selective chemical modifications. This compound is a crucial precursor in the synthesis of various biologically active molecules, most notably as an intermediate in the production of the direct thrombin inhibitor, Dabigatran etexilate. The history of this compound is therefore intrinsically linked to the development of modern pharmaceuticals.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 71254-71-2 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |
| Molecular Weight | 224.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >97% | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid, followed by its esterification.
Synthesis of 4-(methylamino)-3-nitrobenzoic Acid
Two primary routes for the synthesis of 4-(methylamino)-3-nitrobenzoic acid have been reported, starting from either 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 40%)
-
Acid for pH adjustment (e.g., acetic acid or hydrochloric acid)
-
Solvent (e.g., water)
Procedure:
-
A mixture of 4-chloro-3-nitrobenzoic acid and an excess of aqueous methylamine solution is heated under reflux.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to the acidic range (typically pH 3-5) with an appropriate acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.
Fischer Esterification to this compound
The carboxylic acid is converted to its ethyl ester via a classic Fischer esterification reaction.
Materials:
-
4-(methylamino)-3-nitrobenzoic acid
-
Ethanol (absolute)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
4-(methylamino)-3-nitrobenzoic acid is dissolved in a large excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC or HPLC.
-
After the reaction is complete, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
Key Reactions of this compound
A pivotal reaction of this compound is the selective reduction of its nitro group to an amino group, which opens up pathways for further molecular elaboration, particularly in the synthesis of benzimidazole derivatives.
Reduction of the Nitro Group
The nitro group can be efficiently reduced to a primary amine using various reducing agents, with catalytic hydrogenation being a common method.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Hydrogen gas
Procedure:
-
This compound is dissolved in methanol or ethanol in a suitable reaction vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford Ethyl 3-amino-4-(methylamino)benzoate.[3]
Spectroscopic Data
While a comprehensive, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, the following table compiles expected and reported spectroscopic characteristics based on analogous compounds and available information. Researchers should perform their own analytical characterization for confirmation.
| Technique | Expected/Reported Data | Reference(s) |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet or doublet depending on coupling to N-H), and aromatic protons. | [3] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons. | |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (224.21 g/mol ). | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and symmetric and asymmetric stretches of the nitro group. |
Visualizing the Synthesis and Reactions
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and reactions discussed in this guide.
Caption: Synthetic pathway to this compound.
Caption: Reduction of the nitro group of this compound.
Applications in Drug Development
This compound is a cornerstone intermediate in the synthesis of a variety of pharmaceutical agents. Its primary application is in the construction of substituted benzimidazole rings, which are prevalent scaffolds in medicinal chemistry.
-
Dabigatran Etexilate: This compound is a key precursor for the synthesis of Dabigatran etexilate, an anticoagulant that acts as a direct thrombin inhibitor. The synthesis involves the reduction of the nitro group, followed by cyclization and further functionalization.
-
Other Potential Applications: The structural motifs accessible from this compound are of interest in the development of other therapeutic agents, including antivirals, anticancer agents, and cardiovascular drugs.
Conclusion
This compound is a valuable and versatile intermediate in modern organic and medicinal chemistry. While its early history is not prominently detailed, its contemporary importance is well-established, particularly in the synthesis of pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a valuable resource for researchers and professionals in the field of drug development. The provided experimental protocols and visual workflows serve as a practical foundation for the laboratory synthesis and application of this important chemical building block.
References
An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document consolidates its chemical identity, properties, relevant experimental protocols, and safety information to support its application in research and development.
Chemical Identity and Synonyms
This compound is an aromatic organic compound with a molecular formula of C₁₀H₁₂N₂O₄.[1] It is recognized by several synonyms and chemical identifiers crucial for accurate documentation and procurement in a research setting.
Synonyms:
-
Ethyl 4-methylamino-3-nitrobenzoate[1]
-
Benzoic acid, 4-(methylamino)-3-nitro-, ethyl ester[1]
-
4-(Methylamino)-3-nitro-benzoic acid ethyl ester[1]
Chemical Identifiers:
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][3][4] |
| Molecular Weight | 224.21 g/mol | [1][3] |
| Appearance | Light yellow to yellow powder or crystals | [4] |
| Purity | 97% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |
Experimental Protocols
This compound serves as a critical starting material for the synthesis of more complex molecules. A prominent application is its use in the preparation of diamine compounds, which are precursors for various pharmaceutical agents.
Synthesis of Ethyl 3-amino-4-(methylamino)benzoate:
A key application of this compound is its conversion to Ethyl 3-amino-4-(methylamino)benzoate, a diamine intermediate. This reduction is a standard procedure in medicinal chemistry.
-
Reaction: The nitro group of this compound is reduced to an amine group.
-
Reagents and Conditions: This transformation is typically achieved through catalytic hydrogenation. One documented method involves dissolving this compound in methanol, followed by the addition of a 5% palladium on carbon (Pd/C) catalyst. The reaction mixture is then stirred under a hydrogen atmosphere at room temperature.[5] An alternative protocol utilizes a 10% Pd/C catalyst in a methanol and ethanol slurry under hydrogen pressure (60 psi) for 5 hours.[5]
-
Work-up: Upon completion, the catalyst is removed by filtration through a celite bed. The filtrate is then concentrated under vacuum to yield the desired product, Ethyl 3-amino-4-(methylamino)benzoate.[5]
-
Yield: Reported yields for this reaction are high, in the range of 82-88%.[5]
This resulting diamine is a crucial building block in the synthesis of benzimidazole derivatives, which have been investigated for their therapeutic potential.[6]
Experimental Workflow: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
Caption: Workflow for the reduction of this compound.
Signaling Pathways and Applications
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its primary role as a synthetic intermediate provides insight into its indirect applications. The derivatives of this compound, such as the benzimidazole structures mentioned previously, are often designed to interact with specific biological targets.
The synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate from a derivative of this compound is a step in creating compounds that are key intermediates in the synthesis of certain benzimidazole derivatives.[6] These types of molecules are frequently explored in drug discovery for their potential to modulate the activity of enzymes or receptors involved in various disease pathways.
Logical Relationship: From Intermediate to Potential Therapeutic Agent
Caption: Synthetic progression from the core compound to bioactive molecules.
Safety and Handling
Proper safety precautions are essential when working with this compound.
-
Hazards: This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): It is mandatory to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[2]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust and fumes.[2] Do not eat, drink, or smoke when using this product. Wash exposed body areas thoroughly after handling.[2]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2]
This guide is intended for informational purposes for a professional audience and should be supplemented with a thorough review of the material safety data sheet (MSDS) before any experimental work is undertaken.
References
- 1. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 71254-71-2|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl-4-methylamino-3-nitrobenzoate [myskinrecipes.com]
- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
The Versatile Intermediate: Ethyl 4-(methylamino)-3-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(methylamino)-3-nitrobenzoate is a key building block in organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. Its unique arrangement of a methylamino group, a nitro group, and an ethyl ester on a benzene ring makes it a valuable precursor for a wide range of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. This document provides a detailed overview of its applications, experimental protocols for its synthesis and key transformations, and quantitative data to support its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 71254-71-2 |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| Appearance | Light yellow to yellow powder or crystals.[1] |
| Purity | Typically ≥97% |
| Storage | Keep in a dark place under an inert atmosphere, at 2-8°C.[2] |
Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its primary application lies in the preparation of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.
Synthesis of Dabigatran Etexilate
A prominent example of its application is in the industrial synthesis of Dabigatran etexilate, a potent oral anticoagulant. The synthetic pathway leverages the reactivity of both the nitro and methylamino groups to construct the core benzimidazole structure of the drug. The overall workflow involves the initial preparation of this compound, followed by a series of key transformations.
Caption: Synthetic workflow for Dabigatran etexilate.
Synthesis of Other Bioactive Molecules
Beyond Dabigatran, the diamine intermediate derived from this compound is a versatile precursor for a range of other biologically active compounds, including kinase inhibitors and potential agrochemicals. The ortho-phenylenediamine moiety can be reacted with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to generate a diverse library of substituted benzimidazoles and other heterocyclic systems.[3][4][5]
Experimental Protocols
Detailed methodologies for the synthesis and key transformations of this compound are provided below.
Protocol 1: Synthesis of this compound
This protocol outlines two common methods for the synthesis of the title compound.
Method A: From 4-Chloro-3-nitrobenzoic acid
This two-step process involves an initial amination followed by esterification.
Caption: Synthesis from 4-Chloro-3-nitrobenzoic acid.
-
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid A mixture of 4-chloro-3-nitrobenzoic acid (1 equivalent) and a 40% aqueous solution of methylamine (excess) is heated in an autoclave at 85-90°C for 5 hours. After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 4-(methylamino)-3-nitrobenzoic acid. A patent describes a process where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to generate 4-methylamino-3-nitrobenzoic acid.[6][7]
-
Step 2: Esterification 4-(Methylamino)-3-nitrobenzoic acid (1 equivalent) is suspended in ethanol, and concentrated sulfuric acid is added as a catalyst. The mixture is heated under reflux for several hours. After cooling, the product precipitates and is collected by filtration, washed with cold ethanol and hexane, to afford this compound.[8]
Method B: From Ethyl 4-fluoro-3-nitrobenzoate
This method involves a direct nucleophilic aromatic substitution.
Caption: Synthesis from Ethyl 4-fluoro-3-nitrobenzoate.
-
To a solution of ethyl 4-fluoro-3-nitrobenzoate (1 equivalent) in a suitable solvent, an excess of methylamine is added. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The product is then isolated by an appropriate work-up procedure.
| Starting Material | Reagents | Key Conditions | Yield |
| 4-Chloro-3-nitrobenzoic acid | 1. Methylamine2. Ethanol, H₂SO₄ | 1. 85-90°C, 5h2. Reflux | ~75% (for esterification step)[8] |
| Ethyl 4-fluoro-3-nitrobenzoate | Methylamine | Room Temperature | High |
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group in this compound is a critical step to produce the corresponding ortho-phenylenediamine, Ethyl 3-amino-4-(methylamino)benzoate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches to the 2015-2018 new agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(methylamino)-3-nitrobenzoate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals. The document details its application in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate, and explores its potential for the creation of other biologically active benzimidazole derivatives.
Introduction
This compound is a valuable aromatic building block in medicinal chemistry. Its structure, featuring a methylamino group ortho to a nitro group, and a para-disposed ethyl ester, provides a versatile scaffold for the construction of complex heterocyclic systems, most notably benzimidazoles. The electron-withdrawing nitro group can be readily reduced to an amine, which can then undergo cyclization reactions to form the benzimidazole core, a privileged structure in many pharmacologically active compounds.
Application in the Synthesis of Dabigatran Etexilate
A prominent application of this compound is in the multi-step synthesis of Dabigatran etexilate, an oral anticoagulant that acts as a direct thrombin inhibitor. The synthesis leverages the reactive sites on the building block to construct the complex architecture of the final drug molecule.
Synthetic Pathway Overview
The overall synthetic route from this compound to Dabigatran etexilate involves several key transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form Ethyl 3-amino-4-(methylamino)benzoate.
-
Amide Coupling: The resulting diamine is then coupled with another intermediate to form a complex benzamide.
-
Benzimidazole Ring Formation: Intramolecular cyclization of the benzamide derivative leads to the formation of the core benzimidazole ring system.
-
Further Functionalization: Subsequent reactions modify the side chains to introduce the necessary functionalities for biological activity and prodrug characteristics, ultimately yielding Dabigatran etexilate.
A more direct route to a key intermediate for Dabigatran involves first reacting the precursor acid of the title compound, 4-(methylamino)-3-nitrobenzoic acid, with ethyl 3-(pyridin-2-ylamino)propanoate, followed by the reduction of the nitro group.
Quantitative Data for Key Synthetic Intermediates
The following tables summarize the physicochemical properties and representative yields for the key intermediates in the synthesis of Dabigatran etexilate starting from 4-(methylamino)-3-nitrobenzoic acid, the precursor to the title ethyl ester.
Table 1: Physicochemical Properties of Key Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | C₈H₈N₂O₄ | 196.16 |
| This compound | 71254-71-2 | C₁₀H₁₂N₂O₄ | 224.21 |
| Ethyl 3-amino-4-(methylamino)benzoate | 66315-23-9 | C₁₀H₁₄N₂O₂ | 194.23 |
| Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | 429659-01-8 | C₁₈H₂₀N₄O₅ | 372.38 |
| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | 212322-56-0 | C₁₈H₂₂N₄O₃ | 342.40 |
Table 2: Representative Yields and Purity of Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (HPLC) (%) | Reference |
| Synthesis of 4-(methylamino)-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid | Aqueous methylamine, reflux | 95.5 - 97.5 | 97.7 - 99.4 | [1] |
| Esterification to this compound | 4-(Methylamino)-3-nitrobenzoic acid | This compound | Ethanol, acid catalyst (e.g., H₂SO₄) | High | >95 | General Knowledge |
| Reduction of this compound | This compound | Ethyl 3-amino-4-(methylamino)benzoate | 5% Pd/C, H₂, Methanol, RT | 82 | - | [2] |
| Amide coupling to form Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | 4-(Methylamino)-3-nitrobenzoic acid | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Thionyl chloride, then Ethyl 3-(pyridin-2-ylamino)propanoate, triethylamine, DCM | - | - | [3] |
| Reduction of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | Pd/C, H₂, Dichloromethane/Methanol | - | - |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound (6.80 g, 30.3 mmol)
-
Methanol (200 mL)
-
5% Palladium on carbon (Pd/C) catalyst (1.10 g)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite bed)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a suitable reaction vessel.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC or LC-MS), remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl 3-amino-4-(methylamino)benzoate.[2]
Expected Yield: Approximately 4.85 g (82%).[2]
Characterization Data (¹H-NMR, CDCl₃): δ 7.92 (dd, J = 1.9, 8.5 Hz, 1H), 7.40 (d, J = 1.9 Hz, 1H), 6.58 (d, J = 8.5 Hz, 1H), 4.31 (q, J = 7.3 Hz, 2H), 3.99 (brs, 1H), 3.22 (brs, 2H), and 2.19 (s, 3H), 1.36 (t, J = 7.3 Hz, 3H).[2] Mass Spectral Analysis (m/z): 194 (M+, base peak), 149.[2]
Protocol 2: Synthesis of the Dabigatran Benzimidazole Core
This protocol outlines the key steps to form the central benzimidazole structure of Dabigatran from the diamine intermediate.
Materials:
-
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
-
2-(4-cyanophenylamino)acetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate and 2-(4-cyanophenylamino)acetic acid in THF.
-
Add N,N'-Carbonyldiimidazole to the solution to facilitate the amide bond formation and subsequent cyclization.
-
The reaction proceeds to form Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.
Note: This is a simplified representation of a multi-step process that involves both amide coupling and intramolecular cyclization to form the benzimidazole ring.
Visualizations
Experimental Workflow: Synthesis of Dabigatran Precursor
Caption: Synthetic workflow for a key Dabigatran precursor.
Signaling Pathway: Mechanism of Action of Dabigatran
Caption: Dabigatran directly inhibits thrombin in the coagulation cascade.
Potential for Other Pharmaceutical Applications
The core structure derived from this compound, the diamino benzoate, is a precursor to a wide range of substituted benzimidazoles. This class of compounds is known for its diverse pharmacological activities. While Dabigatran is an anticoagulant, other benzimidazole derivatives have been investigated for different therapeutic areas.
-
Antifungal Agents: Many benzimidazole-containing compounds exhibit potent antifungal activity. The mechanism often involves the inhibition of fungal-specific enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.
-
Anti-inflammatory Agents: Certain benzimidazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or signaling pathways like NF-κB.
-
Anticancer Agents: The benzimidazole scaffold is also present in some anticancer drugs, where the mechanism can involve the inhibition of kinases or other proteins involved in cell proliferation and survival.
The synthesis of these diverse molecules often follows a similar initial path: reduction of the nitro group of an this compound derivative, followed by condensation with an appropriate aldehyde or carboxylic acid to form the benzimidazole ring. The subsequent biological activity is then determined by the nature of the substituents on the benzimidazole core.
Logical Relationship: From Building Block to Diverse Activities
Caption: Versatility of the benzimidazole core from the building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceuticals. Its utility is prominently demonstrated in the industrial-scale production of the anticoagulant Dabigatran etexilate. Furthermore, the chemical handles present in this molecule provide a gateway to a rich variety of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the discovery and development of new therapeutic agents.
References
- 1. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 2. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-(methylamino)-3-nitrobenzoate is a valuable chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a substituted benzene ring with nitro, amino, and ester functional groups, makes it a versatile building block for the synthesis of more complex molecules and active pharmaceutical ingredients. This document provides a detailed experimental protocol for the synthesis of this compound, proceeding through a three-step reaction sequence starting from p-chlorobenzoic acid.
Overall Reaction Scheme
The synthesis of this compound is typically achieved in three main steps:
-
Nitration: Introduction of a nitro group onto the aromatic ring of p-chlorobenzoic acid.
-
Nucleophilic Aromatic Substitution: Replacement of the chloro group with a methylamino group.
-
Esterification: Conversion of the carboxylic acid to an ethyl ester.
Experimental Protocols
Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid
This step involves the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[2]
-
Materials:
-
p-chlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 400 g of p-chlorobenzoic acid to 680 ml of concentrated sulfuric acid.[2]
-
Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid.[2]
-
Add the nitrating mixture dropwise to the stirred solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10°C and 25°C.[2]
-
After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.[2]
-
Pour the reaction mixture over crushed ice to precipitate the product.[2]
-
Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-3-nitrobenzoic acid.[2] The product can be used in the next step without further purification.[2]
-
Step 2: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzoic acid with a methylamino group.[3]
-
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 25%)[4]
-
Acetic acid
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and the aqueous methylamine solution.[3]
-
Heat the mixture to reflux and maintain for 3-5 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-5, which will cause the product to precipitate.[3]
-
Collect the yellow solid precipitate by vacuum filtration and wash with water.[3]
-
Step 3: Synthesis of this compound
This final step is the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.
-
Materials:
-
4-(methylamino)-3-nitrobenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield | Reference |
| p-chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 243 | - | - |
| 4-chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.57 | 178-180 | 98.7% | [2] |
| 4-(methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 210-212 | - | [5] |
| This compound | C₁₀H₁₂N₂O₄ | 224.21 | - | - | - |
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Reduction of Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in Ethyl 4-(methylamino)-3-nitrobenzoate to its corresponding amine, Ethyl 3-amino-4-(methylamino)benzoate, is a critical transformation in synthetic organic chemistry. The resulting product is a valuable intermediate in the synthesis of various pharmaceutical compounds, including local anesthetics and anti-inflammatory agents.[1] This document provides detailed protocols for the reduction of this compound, focusing on the widely employed method of catalytic hydrogenation. The information presented is intended to guide researchers in achieving efficient and high-yield synthesis of the desired amino compound.
Data Presentation
The following tables summarize quantitative data from various reported procedures for the catalytic hydrogenation of this compound.
Table 1: Reaction Parameters for the Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
| Parameter | Value | Reference |
| Substrate | This compound | [2][3] |
| Product | Ethyl 3-amino-4-(methylamino)benzoate | [2][3] |
| Molecular Formula | C10H14N2O2 | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
Table 2: Summary of Reported Experimental Conditions and Yields
| Substrate Amount | Catalyst | Catalyst Loading | Solvent & Volume | H2 Pressure | Time | Yield | Reference |
| 6.80 g (30.3 mmol) | 5% Pd/C | 1.10 g | Methanol (200 mL) | Atmospheric | Overnight | 82% | [2][3] |
| 13.0 g (58 mmol) | 10% Pd/C | 1.3 g | Methanol (180 mL) | 60 psi | 5 h | 88% | [2] |
Experimental Protocols
The following protocols describe the catalytic hydrogenation of this compound to Ethyl 3-amino-4-(methylamino)benzoate.
Protocol 1: Atmospheric Pressure Hydrogenation
Materials:
-
This compound
-
Methanol (reagent grade)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (balloon or bladder)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 6.80 g, 30.3 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.[2][3]
-
Carefully add 5% Pd/C catalyst (1.10 g) to the solution under a stream of inert gas to prevent ignition of the catalyst.[2][3]
-
Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon or bladder three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete overnight.[2][3]
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting Ethyl 3-amino-4-(methylamino)benzoate can be further purified if necessary, for example, by recrystallization. The product is reported as a light brown powder.[2][3]
Protocol 2: Pressurized Hydrogenation using a Parr Shaker
This protocol is suitable for larger-scale reactions and can often be completed in a shorter time frame due to the higher hydrogen pressure.
Materials:
-
This compound
-
Methanol (reagent grade)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr Shaker or similar hydrogenation apparatus
-
Pressure-rated reaction vessel
-
Filtration apparatus
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve this compound (e.g., 13.0 g, 58 mmol) in methanol (180 mL).[2]
-
Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (1.3 g in 10 mL of ethanol) to the solution.[2]
-
Seal the reaction vessel and connect it to the Parr shaker apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to 60 psi.[2]
-
Shake the reaction mixture at room temperature for 5 hours.[2]
-
Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a bed of Celite® to remove the catalyst.[2]
-
Concentrate the filtrate under vacuum to afford the title compound.[2]
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of this compound.
Caption: Chemical transformation of this compound.
Caption: General experimental workflow for the catalytic hydrogenation.
References
Application Notes and Protocols: Ethyl 4-(methylamino)-3-nitrobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-(methylamino)-3-nitrobenzoate as a key building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed protocols for its conversion to a versatile diamine intermediate and subsequent elaboration into bioactive scaffolds are provided, along with data on the biological activity of representative final compounds.
Introduction: A Versatile Scaffold Precursor
This compound is a valuable starting material in organic synthesis, primarily utilized as a precursor to ortho-phenylenediamine derivatives.[1] Its key structural features, a nitro group ortho to a methylamino group, allow for the facile generation of a 1,2-diamine upon reduction. This diamine functionality is a cornerstone for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles, which are privileged structures in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.
The primary application of this compound in medicinal chemistry is its role as an intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for oncology. The resulting benzimidazole-based compounds have shown potent inhibitory activity against key kinases in oncogenic signaling pathways such as the RAF-MEK-ERK and PI3K/AKT/mTOR pathways.
Key Synthetic Transformation: Reduction to Ethyl 3-amino-4-(methylamino)benzoate
The pivotal step in the utilization of this compound is the reduction of the nitro group to an amine, yielding Ethyl 3-amino-4-(methylamino)benzoate. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH)
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a flask suitable for a Parr shaker, dissolve this compound (13.0 g, 58 mmol) in methanol (180 mL).
-
Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (1.3 g) in ethanol (10 mL) to the solution.
-
Seal the flask and place it on a Parr shaker.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas to 60 psi.
-
Shake the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to afford Ethyl 3-amino-4-(methylamino)benzoate as a solid.
Expected Yield: 88%[2]
Characterization Data (for the product, Ethyl 3-amino-4-(methylamino)benzoate):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.16 (d, J=1.6 Hz, 1H), 6.39 (d, J=8.4 Hz, 1H), 5.38-5.37 (m, 1H), 4.66 (s, 2H), 4.18 (q, J=7.2 Hz, 2H), 2.77 (d, J=5.2 Hz, 3H), 1.26 (t, J=7.2 Hz, 3H).[2]
-
LC-MS: m/z 195.1 (M+H)⁺.[2]
Application in the Synthesis of Kinase Inhibitors
The resulting Ethyl 3-amino-4-(methylamino)benzoate is a versatile intermediate for the synthesis of various kinase inhibitors. The diamine functionality allows for the construction of the benzimidazole core through condensation with carboxylic acids, aldehydes, or their derivatives. This scaffold is central to many potent and selective kinase inhibitors.
Synthesis of Benzimidazole-Based Kinase Inhibitors
The general strategy for the synthesis of benzimidazole-based kinase inhibitors from Ethyl 3-amino-4-(methylamino)benzoate involves a cyclocondensation reaction to form the benzimidazole ring, followed by further functionalization.
Example Application: Conceptual Synthesis of a BRAF Inhibitor Precursor
While a direct synthesis of a marketed drug from this compound is not explicitly detailed in readily available literature, its structural similarity to intermediates used in the synthesis of drugs like Dabrafenib (a BRAF inhibitor) highlights its potential. The synthesis of Dabrafenib involves a substituted ortho-phenylenediamine precursor. The following workflow illustrates a conceptual pathway for the synthesis of a benzimidazole core that could be further elaborated into a kinase inhibitor.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Target Signaling Pathways
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations in components of this pathway, particularly BRAF, are common in various cancers, including melanoma.[4] Inhibitors targeting BRAF, such as Dabrafenib, are designed to block the constitutive activation of this pathway in cancer cells.
Caption: Simplified RAF-MEK-ERK signaling pathway.
The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[5] Dysregulation of this pathway is also frequently implicated in cancer. Benzimidazole-based scaffolds have been explored for the development of inhibitors targeting kinases within this pathway, such as PI3K and mTOR.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Quantitative Data: Biological Activity of Representative Benzimidazole Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of several benzimidazole-based kinase inhibitors against their respective targets. While not directly synthesized from this compound in the cited literature, they represent the types of potent molecules that can be accessed through intermediates derived from it.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Benzimidazole Derivative | ROCK II | 572.5 (at 0.5 mM) | [6] |
| Benzimidazole-Thiadiazole | Casein Kinase-2 | 15,000 | [7] |
| Benzimidazole-Oxadiazole | S6K1 | 340 | |
| 4-Aminoalkoxy-Benzimidazole | PI3K | - | |
| Benzimidazole-Hydrazone | EGFR | 7,820 - 21,480 | |
| Benzimidazole-Hydrazone | HER2 | 7,820 - 21,480 | |
| Benzimidazole-Hydrazone | CDK2 | 7,820 - 21,480 | |
| Benzimidazole-Hydrazone | mTOR | - |
Conclusion
This compound serves as a strategic starting material in medicinal chemistry for the synthesis of complex heterocyclic molecules. Its efficient conversion to Ethyl 3-amino-4-(methylamino)benzoate provides a valuable ortho-phenylenediamine intermediate, which is a key precursor for the construction of benzimidazole-based kinase inhibitors. These inhibitors have demonstrated significant potential in targeting dysregulated signaling pathways in cancer, such as the RAF-MEK-ERK and PI3K/AKT/mTOR pathways. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of this compound in the discovery of novel therapeutic agents.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 5. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structure, featuring a methylamino group ortho to a nitro group on a benzoate scaffold, allows for diverse chemical transformations. This document outlines the primary synthetic route to this compound, focusing on the nucleophilic aromatic substitution (SNAr) mechanism.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The formation of this compound from Ethyl 4-fluoro-3-nitrobenzoate and methylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.
The reaction can be summarized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the carbon atom bearing the fluorine atom on the aromatic ring of Ethyl 4-fluoro-3-nitrobenzoate. This is the rate-determining step.
-
Formation of the Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group through resonance.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.
-
Deprotonation: A base, such as excess methylamine or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), removes a proton from the nitrogen atom to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its characterization. Please note that yields can vary based on reaction scale and purification methods.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Purity | ≥95% | [2] |
| Appearance | Solid | [1] |
| CAS Number | 71254-71-2 | [2][3] |
Note: Specific yield and detailed spectral data for this exact reaction were not found in the provided search results. The data presented is based on the general properties of the compound and similar reactions.
Experimental Protocol
This protocol describes the synthesis of this compound from Ethyl 4-fluoro-3-nitrobenzoate. A similar procedure has been reported for the synthesis of related compounds such as Ethyl 4-(tert-butylamino)-3-nitrobenzoate.[4]
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
N,N-diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Dry dichloromethane (DCM)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 mmol) in dry dichloromethane (10 mL).
-
To the stirred solution, add N,N-diisopropylethylamine (1.1 mmol) (optional).
-
Using a dropping funnel, add a solution of methylamine (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer with 10% Na₂CO₃ solution (3 x 10 mL).
-
Combine the organic fractions and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Reaction Mechanism Diagram
Caption: Reaction mechanism for the formation of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine, followed by a Fischer esterification to yield the final product.
Chemical Properties and Data
A summary of the key chemical and physical properties of the starting material, intermediate, and final product is provided below.
| Property | 4-Chloro-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid | This compound |
| CAS Number | 97-00-7 | 41263-74-5 | 71254-71-2 |
| Molecular Formula | C₇H₄ClNO₄ | C₈H₈N₂O₄ | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 201.56 g/mol | 196.16 g/mol | 224.21 g/mol |
| Appearance | Pale yellow crystalline powder | Yellow solid | Light yellow to yellow powder or crystals |
| Melting Point | 181-184 °C | 210-212 °C[1] | Not specified |
| Solubility | Soluble in ethanol, ether | Soluble in water, ethanol, DMSO[1] | Soluble in organic solvents |
Experimental Protocols
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
This procedure outlines the synthesis of the carboxylic acid intermediate from 4-chloro-3-nitrobenzoic acid.
Materials and Reagents:
-
4-Chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (30-40%)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine. A common industrial method involves heating the mixture to reflux for 3 to 5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to approximately 3-5 with concentrated hydrochloric acid.[2] This will cause the product to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining impurities.
-
Dry the product, 4-(methylamino)-3-nitrobenzoic acid, under vacuum. A typical yield for this reaction is high, with some processes reporting up to 91.7% with a purity of 98.32%.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol details the esterification of the intermediate acid to the final ethyl ester product.
Materials and Reagents:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of absolute ethanol.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary, but a typical duration is several hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Reaction Scheme and Workflow
The overall synthetic pathway and experimental workflow are illustrated in the diagrams below.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 4-(methylamino)-3-nitrobenzoate as a key intermediate in the synthesis of azo dyes. This document is intended for professionals in research and development, particularly in the fields of dye chemistry, materials science, and drug development, where novel chromophores are of interest.
Introduction
This compound is a versatile aromatic nitroamine compound that serves as a valuable precursor in the synthesis of various organic molecules. Its structure, featuring a diazotizable secondary amine and an electron-withdrawing nitro group, makes it an excellent candidate for the synthesis of azo dyes, particularly disperse dyes. The resulting dyes are expected to exhibit interesting color properties due to the electronic effects of the substituents on the benzene ring.
The general synthetic pathway involves a two-step process:
-
Diazotization: The primary or secondary amino group of this compound is converted into a reactive diazonium salt.
-
Azo Coupling: The in-situ generated diazonium salt is then reacted with an electron-rich coupling component to form the final azo dye.
The selection of the coupling component is critical as it significantly influences the final color, solubility, and fastness properties of the synthesized dye.
Principle of Synthesis
The synthesis of azo dyes from this compound is based on the classical diazotization-coupling reaction sequence.
2.1. Diazotization
The methylamino group of this compound is converted to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.
2.2. Azo Coupling
The resulting electrophilic diazonium salt readily undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and their derivatives. The position of the azo coupling on the aromatic ring of the coupling component is directed by the activating groups present.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of azo dyes using this compound. These may require optimization based on the specific coupling component used and the desired properties of the final dye.
Protocol 1: Synthesis of a Hypothetical Azo Dye using 2-Naphthol as the Coupling Component
This protocol describes the synthesis of (E)-ethyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-methylamino-5-nitrobenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g) |
| This compound | 224.21 | 10 | 2.24 |
| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 5 mL |
| 2-Naphthol | 144.17 | 10 | 1.44 |
| Sodium Hydroxide (NaOH) | 40.00 | - | (for 10% aq. soln.) |
| Water, Ethanol | - | - | - |
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 2.24 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture vigorously to achieve a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.
Part B: Azo Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with constant and efficient stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid.
Part C: Isolation and Purification
-
Collect the precipitated crude dye by vacuum filtration using a Büchner funnel.
-
Wash the dye cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol, an ethanol-water mixture, or dimethylformamide (DMF).
Data Presentation
The following tables summarize hypothetical but representative data for a series of novel azo dyes synthesized from this compound and various coupling components.
Table 1: Synthesis Yields and Physical Properties of Hypothetical Dyes
| Dye ID | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Color | Melting Point (°C) |
| DYE-01 | 2-Naphthol | C₂₀H₁₈N₄O₅ | 394.38 | 85 | Deep Red | 210-215 |
| DYE-02 | Phenol | C₁₆H₁₅N₄O₅ | 343.31 | 82 | Orange | 185-190 |
| DYE-03 | N,N-dimethylaniline | C₁₈H₂₁N₅O₄ | 387.40 | 90 | Violet | 198-203 |
| DYE-04 | Salicylic Acid | C₁₇H₁₅N₄O₇ | 399.33 | 78 | Brownish-Red | 230-235 |
Table 2: Spectroscopic and Fastness Properties of Hypothetical Dyes
| Dye ID | λmax (nm) in DMF | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) |
| DYE-01 | 510 | 25,000 | 4-5 | 4 |
| DYE-02 | 485 | 22,000 | 4 | 4 |
| DYE-03 | 540 | 30,000 | 3-4 | 3 |
| DYE-04 | 495 | 23,500 | 5 | 4-5 |
Visualizations
Diagram 1: General Synthesis Pathway
Caption: General reaction scheme for azo dye synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.
-
Melting Point: To assess the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε), which are indicative of the dye's color and color strength.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N=N (azo), O-H (hydroxyl), N-H (amino), C=O (ester), and NO₂ (nitro).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Applications and Future Directions
Azo dyes derived from this compound have potential applications in various fields:
-
Textile Industry: As disperse dyes for hydrophobic fibers like polyester and acetate.
-
Materials Science: For the development of functional materials with specific optical properties.
-
Drug Development: As chromophoric tags or as potential therapeutic agents, given that some azo compounds exhibit biological activity.
Further research can focus on synthesizing a library of dyes by varying the coupling component to tune the color and properties. Investigating the biological activities of these novel azo dyes could also be a promising avenue for drug discovery.
Disclaimer: The information provided in these application notes is for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hypothetical data presented is for illustrative purposes and may not reflect actual experimental results. Researchers should perform their own experiments and characterization to validate their findings.
Application Notes and Protocols: Esterification of 4-(methylamino)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)-3-nitrobenzoic acid and its esters are valuable intermediates in the synthesis of a variety of pharmaceuticals.[1] Notably, they serve as key building blocks in the preparation of antihypertensive drugs such as Candesartan and Irbesartan.[1] The esterification of 4-(methylamino)-3-nitrobenzoic acid is a fundamental transformation that facilitates subsequent reactions in the synthesis of these complex molecules. This document provides detailed protocols for the synthesis of the starting material and its subsequent esterification, along with relevant physicochemical data and a workflow for its application in drug synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(methylamino)-3-nitrobenzoic acid and its methyl ester are provided in Table 1.
Table 1: Physicochemical Properties
| Property | 4-(methylamino)-3-nitrobenzoic acid | Methyl 4-(methylamino)-3-nitrobenzoate |
| CAS Number | 41263-74-5 | 36242-50-9[2] |
| Molecular Formula | C₈H₈N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 196.16 g/mol | 210.19 g/mol [1] |
| Appearance | Yellow crystalline powder[1] | Solid[2] |
| Melting Point | 210-212 °C[1] | Not specified |
| Purity | Not specified | ≥98% (HPLC)[3] |
Experimental Protocols
Synthesis of 4-(methylamino)-3-nitrobenzoic acid
The starting material, 4-(methylamino)-3-nitrobenzoic acid, can be synthesized from 3,4-dinitrobenzoic acid.
Materials:
-
3,4-Dinitrobenzoic acid
-
Ethanol
-
Triethylamine (TEA)
-
Methylamine (2M solution in methanol)
-
Water
-
Acetic acid (AcOH)
Procedure: [4]
-
Dissolve 10 g (47.2 mmol) of 3,4-dinitrobenzoic acid in 50 mL of ethanol.
-
Add 13 mL of triethylamine and 35 mL (70 mmol) of a 2M solution of methylamine in methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and filter the mixture.
-
Acidify the filtrate with acetic acid to precipitate the product.
-
Collect the precipitated solid by filtration and dry to yield 4-methylamino-3-nitrobenzoic acid.
-
Expected yield: 7.5 g (81%).[4]
Esterification of 4-(methylamino)-3-nitrobenzoic acid (Fischer Esterification)
The following protocol is adapted from a standard Fischer esterification procedure and is suitable for the synthesis of mthis compound.
Materials:
-
4-(methylamino)-3-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(methylamino)-3-nitrobenzoic acid (e.g., 10 g, 51 mmol) in 100 mL of methanol, slowly add concentrated H₂SO₄ (e.g., 2 mL) dropwise while cooling in an ice bath.
-
Heat the solution to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate to approximately 10 mL under vacuum.
-
Dilute the residue with 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine (100 mL each).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization Data
Table 2: Characterization of Mthis compound
| Analysis | Result |
| Purity (HPLC) | 99.26600 %[3] |
| Proton NMR (¹H NMR) | Conforms to Structure[3] |
| LC-MS | Conforms[3] |
Synthetic and Application Workflow
The synthesis of mthis compound is a key step in the production of various pharmaceuticals. The following diagram illustrates the overall workflow from the starting material to its potential application as a pharmaceutical intermediate.
Caption: Synthetic workflow for mthis compound and its application.
Logical Relationship in Synthesis
The synthesis of the final product is dependent on the successful preparation of the starting carboxylic acid. The relationship between the key components is outlined below.
Caption: Logical progression from starting material to final application.
References
Catalytic Reduction of Ethyl 4-(methylamino)-3-nitrobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic reduction of Ethyl 4-(methylamino)-3-nitrobenzoate to its corresponding amine, Ethyl 3-amino-4-(methylamino)benzoate. This transformation is a critical step in the synthesis of various pharmacologically important molecules.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding aromatic amines that are key building blocks for pharmaceuticals, dyes, and other fine chemicals.[1][2] The target compound of this protocol, this compound, is reduced to Ethyl 3-amino-4-(methylamino)benzoate, a valuable intermediate. Catalytic hydrogenation, particularly using palladium on carbon (Pd/C), is a widely employed and efficient method for this conversion due to its high selectivity, mild reaction conditions, and the ease of catalyst removal.[3][4][5]
Reaction Pathway
The catalytic reduction of this compound involves the addition of hydrogen across the nitro group, leading to the formation of the corresponding primary amine. The reaction proceeds through nitroso and hydroxylamine intermediates.[2]
Caption: Chemical transformation pathway.
Data Summary
The following table summarizes quantitative data from established protocols for the catalytic reduction of this compound.[6]
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | This compound | This compound |
| Catalyst | 5% Palladium on Carbon | 10% Palladium on Carbon |
| Solvent | Methanol | Methanol/Ethanol |
| Hydrogen Source | Hydrogen gas | Hydrogen gas |
| Pressure | Atmospheric | 60 psi |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Overnight | 5 hours |
| Yield | 82% | 88% |
Experimental Protocols
Two detailed protocols for the catalytic reduction are provided below. Standard laboratory safety procedures should be followed, including the use of personal protective equipment. Palladium on carbon can be pyrophoric, especially when dry and in the presence of air and solvents; handle with care.[7]
Protocol 1: Atmospheric Hydrogenation
This protocol is adapted from a procedure utilizing 5% Pd/C at atmospheric pressure.[6]
Materials:
-
This compound (6.80 g, 30.3 mmol)
-
5% Palladium on Carbon (1.10 g)
-
Methanol (200 mL)
-
Hydrogen gas balloon
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 5% palladium on carbon to the solution.
-
Seal the flask and purge with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas via a balloon and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen atmosphere and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting light brown powder of Ethyl 3-amino-4-(methylamino)benzoate can be used as is or further purified if necessary.[6]
Protocol 2: High-Pressure Hydrogenation
This protocol utilizes a Parr shaker for hydrogenation under elevated pressure with 10% Pd/C.[6]
Materials:
-
This compound (13.0 g, 58 mmol)
-
10% Palladium on Carbon (1.3 g)
-
Methanol (180 mL)
-
Ethanol (10 mL, for catalyst slurry)
-
Parr shaker apparatus
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a suitable flask, prepare a slurry of 10% Pd/C in ethanol under a nitrogen atmosphere.
-
In the Parr shaker reaction vessel, dissolve this compound in methanol.
-
Carefully transfer the catalyst slurry to the reaction vessel under a nitrogen atmosphere.
-
Seal the Parr shaker apparatus and purge with nitrogen gas.
-
Pressurize the vessel with hydrogen gas to 60 psi.
-
Shake the reaction mixture at room temperature for 5 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under vacuum to afford the title compound.[6]
Experimental Workflow
The general workflow for the catalytic reduction process is outlined below.
Caption: General experimental workflow.
Alternative Reduction Methods
While catalytic hydrogenation with Pd/C is highly effective, other methods for reducing nitro groups can be considered, especially depending on the presence of other functional groups.[1][3] These include:
-
Other Catalysts: Raney nickel is an alternative to Pd/C, particularly if dehalogenation is a concern.[3]
-
Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as HCl or acetic acid can also be used for nitro group reduction.[1][2]
-
Transfer Hydrogenation: Reagents like hydrazine can serve as a hydrogen source in the presence of a catalyst.[8]
The choice of method will depend on the specific substrate, desired selectivity, and available laboratory equipment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-(methylamino)-3-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 4-(methylamino)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities could be 4-fluoro-3-nitrobenzoate (if that is the starting material), over-methylated products, or hydrolysis of the ester to the corresponding carboxylic acid.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. An ideal solvent system for TLC will show good separation between the product spot and any impurity spots, with the product having an Rf value ideally between 0.3 and 0.5.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oily Precipitate Forms Instead of Crystals | The compound may be "oiling out" due to a high concentration of impurities or the solution being cooled too quickly. | Try adding a small amount of a solvent in which the compound is more soluble to the hot solution. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also induce crystallization. |
| No Crystals Form Upon Cooling | The solution may not be saturated enough, or the chosen solvent is too good at dissolving the compound at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Alternatively, try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. |
| Low Recovery of Purified Product | Too much solvent was used, leading to a significant amount of the product remaining dissolved at low temperatures. The crystals may not have been completely collected. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure complete transfer of crystals during filtration and wash with a minimal amount of ice-cold solvent. |
| Product Purity is Still Low After Recrystallization | The chosen solvent may not be effective at leaving the specific impurities in the solution. | A different recrystallization solvent or a multi-step purification involving another technique like column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel). | Optimize the solvent system by running TLC plates with different solvent ratios (e.g., varying the ratio of ethyl acetate in hexanes). A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Streaking of the Compound on the Column/TLC | The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the stationary phase. The column may be overloaded. | If the compound is acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the peak shape. Ensure the amount of crude product loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is often a suitable solvent system. The goal is to find a solvent that dissolves the crude product well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Based on TLC analysis, a common mobile phase is a mixture of hexanes and ethyl acetate.[1] A typical starting point is a 4:1 or 3:1 mixture of hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Rf of Product | Notes |
| Hexanes:Ethyl Acetate (4:1) | 0.4 - 0.5 | Good for less polar impurities. |
| Hexanes:Ethyl Acetate (3:1) | 0.3 - 0.4 | A good starting point for general purification. |
| Dichloromethane:Methanol (98:2) | 0.3 - 0.4 | Useful for more polar impurities. |
Table 2: Expected Yield and Purity
| Purification Method | Expected Recovery | Expected Purity (by HPLC/NMR) |
| Recrystallization | 70-90% | >98% |
| Column Chromatography | 60-85% | >99% |
Note: Expected recovery and purity are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualization
Caption: Workflow for the purification of crude this compound.
References
Optimizing reaction conditions for Ethyl 4-(methylamino)-3-nitrobenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Route 1: Nucleophilic Aromatic Substitution. This approach involves the reaction of a pre-esterified starting material, such as Ethyl 4-chloro-3-nitrobenzoate or Ethyl 4-fluoro-3-nitrobenzoate, with methylamine. The methylamine displaces the halide to form the desired product.
-
Route 2: Fischer Esterification. This method starts with the synthesis of 4-(methylamino)-3-nitrobenzoic acid, which is then esterified using ethanol in the presence of an acid catalyst to yield the final ethyl ester.
Q2: Which starting material is preferred for the nucleophilic aromatic substitution, Ethyl 4-chloro-3-nitrobenzoate or Ethyl 4-fluoro-3-nitrobenzoate?
A2: While both are viable, fluoro-substituted aromatic rings are generally more reactive towards nucleophilic aromatic substitution than their chloro- counterparts. Therefore, Ethyl 4-fluoro-3-nitrobenzoate may offer faster reaction times or milder reaction conditions. However, the choice of starting material often depends on commercial availability and cost.
Q3: What are the typical catalysts used for the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid?
A3: Strong protic acids are the standard catalysts for Fischer esterification. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]
Q5: What are the common methods for purifying the final product?
A5: The most common purification techniques for this compound are recrystallization and silica gel column chromatography.[3][4] Recrystallization is effective for removing minor impurities if a suitable solvent is found.[4] Column chromatography is used for separating the product from significant impurities or byproducts.[3]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Synthesis via Nucleophilic Aromatic Substitution
Q: My reaction is very slow or incomplete. What are the possible causes and solutions?
A:
-
Low Reaction Temperature: Nucleophilic aromatic substitutions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures.
-
-
Inefficient Base: The choice of base is crucial for neutralizing the hydrogen halide formed during the reaction and for activating the nucleophile.
-
Solution: Consider using a stronger, non-nucleophilic base. The selection of the base can significantly impact the reaction yield.[5]
-
-
Solvent Effects: The polarity and aprotic/protic nature of the solvent can influence the reaction rate.
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Solution: Screen different solvents. Polar aprotic solvents like THF have been shown to be efficient for similar reactions.
-
-
Starting Material Reactivity: As mentioned, chloro-substituted aromatics are less reactive than their fluoro- counterparts.
-
Solution: If using Ethyl 4-chloro-3-nitrobenzoate, you may need to use more forcing conditions (higher temperature, longer reaction time) compared to the fluoro- derivative.
-
Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
A:
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Dialkylation: The secondary amine product can potentially react further with the starting material, leading to a tertiary amine byproduct.
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Solution: Use a moderate excess of methylamine to favor the formation of the desired monosubstituted product.
-
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Ensure that all reagents and solvents are anhydrous. This byproduct can typically be removed during an aqueous workup with a basic wash.
-
-
Side reactions involving the nitro group: Under harsh basic conditions, side reactions involving the nitro group can occur.
-
Solution: Use a milder base or carefully control the reaction temperature.
-
Synthesis via Fischer Esterification
Q: The esterification reaction is not going to completion. How can I improve the yield?
A:
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Equilibrium Limitation: Fischer esterification is a reversible reaction.
-
Solution: To drive the equilibrium towards the product, you can use a large excess of ethanol (which also serves as the solvent) or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[1]
-
-
Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl group and making it more electrophilic.
-
Solution: Ensure that an adequate amount of a strong acid catalyst like sulfuric acid is used.
-
-
Reaction Time: While some Fischer esterifications can be rapid, others may require longer reaction times to reach equilibrium.[2]
-
Solution: Monitor the reaction by TLC and continue heating until the starting material is consumed.
-
Q: The workup of my esterification reaction is problematic, and I'm losing product.
A:
-
Neutralization: After the reaction, the excess acid catalyst must be neutralized.
-
Solution: Carefully add a saturated solution of sodium bicarbonate or another weak base until the effervescence ceases. Perform this step in a separatory funnel to allow for the release of CO₂ pressure.[1]
-
-
Emulsion Formation during Extraction: Emulsions can form during the aqueous workup, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Data Presentation
Table 1: Optimization of Nucleophilic Aromatic Substitution Conditions (Hypothetical Data)
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 4-chloro-3-nitrobenzoate | K₂CO₃ | Ethanol | 80 | 24 | 45 |
| 2 | Ethyl 4-chloro-3-nitrobenzoate | Et₃N | THF | 65 | 24 | 60 |
| 3 | Ethyl 4-fluoro-3-nitrobenzoate | Et₃N | THF | 65 | 12 | 85 |
| 4 | Ethyl 4-fluoro-3-nitrobenzoate | DIPEA | CH₂Cl₂ | 25 | 16 | 92 |
Note: This table is a hypothetical representation to illustrate the impact of different reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a similar procedure for the synthesis of ethyl 4-(propylamino)-3-nitrobenzoate.[6]
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Reaction Setup: To a stirred solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dry dichloromethane (CH₂Cl₂), add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.
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Addition of Nucleophile: Slowly add a solution of methylamine (1.1 eq) in THF or as a gas.
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Reaction: Stir the mixture overnight at room temperature under a nitrogen atmosphere.
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Workup: Wash the reaction mixture with a 10% aqueous solution of sodium carbonate (Na₂CO₃). Separate the organic layer and wash the aqueous layer again with dichloromethane.
-
Isolation: Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[3]
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is based on the Fischer esterification of a similar substrate.[1][7]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. A reaction time of 1-3 hours is expected to give a workable yield.[2]
-
Workup: After cooling the reaction mixture to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.[3]
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. research.bond.edu.au [research.bond.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) of Ethyl 4-chloro-3-nitrobenzoate with methylamine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack at the para-position, facilitating the displacement of the chloro group by methylamine.
Q2: What are the potential side reactions during the synthesis of this compound?
Several side reactions can occur, leading to impurities and reduced yields. The most common include:
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Over-alkylation: The secondary amine product can react further with the starting material or other reactive species to form a tertiary amine.
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Hydrolysis: The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions, especially if aqueous reagents or prolonged heating are employed, yielding 4-(methylamino)-3-nitrobenzoic acid.
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Formation of other isomers: While the directing effect of the nitro group is strong, trace amounts of other isomers might form depending on the reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) should be used to achieve good separation between the starting material (Ethyl 4-chloro-3-nitrobenzoate), the desired product, and any potential side products.[1] The spots can be visualized under UV light.
Q4: What are the typical purification methods for this compound?
The crude product can be purified by flash column chromatography on silica gel.[1] The choice of eluent is critical for effective separation of the product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Inactive starting material. 2. Insufficient reaction temperature or time. 3. Poor quality of methylamine solution. | 1. Verify the purity of Ethyl 4-chloro-3-nitrobenzoate by melting point or spectroscopic analysis. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Use a fresh, properly stored solution of methylamine. |
| Presence of a significant amount of starting material after the reaction | 1. Insufficient amount of methylamine. 2. Short reaction time. | 1. Use a larger excess of methylamine. 2. Increase the reaction time and continue monitoring by TLC until the starting material is consumed. |
| Formation of a significant amount of a more polar side product (by TLC) | 1. Hydrolysis of the ethyl ester to the carboxylic acid. | 1. Use anhydrous methylamine solution or a non-aqueous solvent. 2. Minimize reaction time and temperature. 3. If aqueous methylamine is used, perform the reaction at a lower temperature. |
| Formation of a less polar side product (by TLC) | 1. Over-alkylation leading to the formation of a tertiary amine. | 1. Use a controlled amount of methylamine (a smaller excess). 2. Add the methylamine solution slowly to the reaction mixture. |
| Difficult purification | 1. Close polarity of the product and impurities. | 1. Optimize the solvent system for column chromatography to improve separation. 2. Consider derivatization of the impurity (e.g., esterification of the carboxylic acid) to facilitate separation. 3. Attempt recrystallization from various solvents or solvent mixtures. |
Experimental Protocols
Synthesis of Ethyl 4-chloro-3-nitrobenzoate (Starting Material)
A common method for the synthesis of the starting material is the esterification of 4-chloro-3-nitrobenzoic acid.
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Reaction Setup: Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol (e.g., 4-5 mL per gram of acid).
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Acid Catalyst: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.4 mL per gram of acid) with stirring.
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Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 17 hours).[2]
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Workup: Cool the reaction mixture to room temperature. The product will precipitate.
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Purification: Collect the precipitate by filtration, wash with cold ethanol and then hexane to yield the ethyl ester as a solid.[2]
Synthesis of this compound
This procedure is a general guideline based on the principles of nucleophilic aromatic substitution.
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Reaction Setup: Dissolve Ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or THF in a round-bottom flask.
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Addition of Methylamine: Add an excess of methylamine solution (e.g., 2-3 equivalents, typically as a solution in a solvent like THF or water) to the flask.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess methylamine and any salts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
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Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Visualizations
Caption: Main synthetic pathway to the target compound.
References
Technical Support Center: Purification of Ethyl 4-(methylamino)-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 4-(methylamino)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The primary impurities depend on the synthetic route. A common synthesis involves the reaction of ethyl 4-chloro-3-nitrobenzoate with methylamine. In this case, potential impurities include:
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Unreacted starting material: Ethyl 4-chloro-3-nitrobenzoate.
-
Hydrolysis product: 4-(methylamino)-3-nitrobenzoic acid, which can form if moisture is present during the reaction or work-up.
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Side products: Over-alkylation or other side reactions, though typically minor.
Q2: What is the recommended first step for purifying crude this compound?
A2: Recrystallization is often a good first step for purification, especially for removing less soluble or more soluble impurities. Ethanol is a commonly used solvent for the recrystallization of similar nitroaromatic compounds.
Q3: When is column chromatography recommended for purification?
A3: Column chromatography is recommended when recrystallization does not provide the desired purity, or when impurities have similar solubility profiles to the product. It is particularly effective for separating structurally similar compounds.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oily product instead of crystals | The product may have a low melting point or be significantly impure. The cooling rate might be too fast. | Try trituration with a non-polar solvent like hexanes to induce crystallization. Ensure the solution cools slowly. |
| Low recovery of purified product | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. |
| Product is still impure after recrystallization | Impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | The solvent system (mobile phase) is not optimal. | Modify the polarity of the mobile phase. A common system for similar compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve better separation on a TLC plate before running the column. A typical starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate, gradually increasing the polarity. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, you can increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture. |
| Product elutes too quickly with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
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Crude this compound
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Ethanol (reagent grade)
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Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Data Presentation:
| Purification Method | Solvent | Initial Purity (Typical) | Final Purity (Expected) | Recovery Yield (Expected) |
| Recrystallization | Ethanol | ~90-95% | >98% | 70-85% |
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexanes (reagent grade)
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Ethyl acetate (reagent grade)
-
Chromatography column
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Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation:
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | Hexanes:Ethyl Acetate (9:1) | Hexanes:Ethyl Acetate (4:1) |
| Expected Rf of Product | ~0.3 | ~0.5 |
| Expected Purity | >99% | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: Ethyl 4-(methylamino)-3-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities in Ethyl 4-(methylamino)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound typically arise from the synthetic route and can be categorized as starting materials, intermediates, and by-products. These include unreacted starting materials like 4-chlorobenzoic acid and 4-(methylamino)-3-nitrobenzoic acid, the intermediate 4-chloro-3-nitrobenzoic acid, and by-products from side reactions such as isomeric nitro-substituted benzoic acids and over-alkylation products like Ethyl 4-(dimethylamino)-3-nitrobenzoate.
Q2: What are the primary sources of these impurities?
A2: The impurities originate from the multi-step synthesis of this compound. The nitration of 4-chlorobenzoic acid can lead to isomeric by-products. The subsequent amination step using methylamine can introduce impurities if the methylamine reagent contains dimethylamine or trimethylamine. Finally, incomplete esterification of 4-(methylamino)-3-nitrobenzoic acid will result in the presence of this starting material in the final product.
Q3: How can the formation of these impurities be minimized?
A3: To minimize impurities, it is crucial to use high-purity starting materials and optimize reaction conditions at each synthetic step. For the nitration step, controlling the temperature and the ratio of nitric and sulfuric acids can improve regioselectivity. During amination, using pure methylamine is essential to avoid the formation of dimethylated by-products. Ensuring the esterification reaction goes to completion through appropriate monitoring (e.g., by TLC or HPLC) will reduce the amount of unreacted acid.
Q4: What analytical techniques are suitable for identifying and quantifying impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound from its potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Presence of a significant peak corresponding to 4-(methylamino)-3-nitrobenzoic acid in the final product. | Incomplete esterification reaction. | - Increase the reaction time or temperature. - Use a larger excess of ethanol. - Ensure the acid catalyst (e.g., sulfuric acid) is active and used in the correct proportion. - Monitor the reaction progress using TLC or HPLC until the starting material is consumed. |
| Detection of an impurity with a mass corresponding to Ethyl 4-(dimethylamino)-3-nitrobenzoate. | The methylamine reagent used for the amination step was contaminated with dimethylamine. | - Use a higher purity grade of methylamine. - Analyze the methylamine reagent for dimethylamine content before use. - Purify the intermediate 4-(methylamino)-3-nitrobenzoic acid thoroughly before esterification. |
| Multiple peaks observed around the main product peak in the HPLC chromatogram, suggesting isomeric impurities. | Poor regioselectivity during the nitration of 4-chlorobenzoic acid. | - Carefully control the temperature of the nitration reaction, typically keeping it low (e.g., 0-10 °C). - Optimize the nitrating mixture (ratio of nitric acid to sulfuric acid). - Purify the intermediate 4-chloro-3-nitrobenzoic acid by recrystallization to remove unwanted isomers before proceeding to the amination step. |
| Low overall yield after purification. | Loss of product during work-up and purification steps. | - Optimize the extraction and washing procedures to minimize product loss in the aqueous phases. - Select an appropriate solvent system for recrystallization to ensure high recovery of the pure product. - Consider chromatographic purification if high purity is required and recrystallization yields are low. |
Data on Common Impurities
The following table summarizes the common impurities that may be present in this compound.
| Impurity Name | Structure | CAS Number | Source |
| 4-Chlorobenzoic acid | Cl-C₆H₄-COOH | 74-11-3 | Unreacted starting material from the nitration step. |
| 4-Chloro-3-nitrobenzoic acid | Cl(NO₂)-C₆H₃-COOH | 96-99-1 | Unreacted intermediate from the amination step. |
| 4-(Methylamino)-3-nitrobenzoic acid | CH₃NH(NO₂)-C₆H₃-COOH | 41263-74-5 | Unreacted starting material from the esterification step. |
| Ethyl 4-chloro-3-nitrobenzoate | Cl(NO₂)-C₆H₃-COOCH₂CH₃ | 14719-83-6 | By-product from the esterification of unreacted 4-chloro-3-nitrobenzoic acid. |
| Ethyl 4-(dimethylamino)-3-nitrobenzoate | (CH₃)₂N(NO₂)-C₆H₃-COOCH₂CH₃ | 40700-40-1 | By-product due to dimethylamine impurity in the methylamine reagent. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method provides a general guideline for the analysis of this compound and its common impurities. Method optimization may be required for specific sample matrices and impurity profiles.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient mixture of Acetonitrile (Solvent A) and a buffer such as 0.01 M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid (Solvent B).
-
A typical gradient could be:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
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30-35 min: 80% to 20% A
-
35-40 min: 20% A
-
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
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Sample Preparation:
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Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
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Dissolve and dilute to volume with a mixture of acetonitrile and water (1:1 v/v).
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Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
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Prepare individual stock solutions of this compound and known impurities in the diluent.
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Prepare a mixed standard solution at a known concentration for system suitability testing and quantification.
-
Visualizations
Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthetic pathway for this compound and indicates the stages where common impurities are introduced.
Caption: Synthetic pathway and points of impurity introduction.
Technical Support Center: Recrystallization of Ethyl 4-(methylamino)-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 4-(methylamino)-3-nitrobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Guide 1: No Crystals Form Upon Cooling
If no crystals appear after the solution has cooled to room temperature and subsequently in an ice bath, consider the following troubleshooting steps:
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Problem: The solution may not be saturated, meaning too much solvent was used.
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Solution: Reheat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again.
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Problem: The solution may be supersaturated but requires a nucleation site for crystal growth to begin.
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Solution 1: Seeding. Introduce a seed crystal (a tiny crystal of the pure compound) into the solution to initiate crystallization.
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Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
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Problem: The cooling process may be too rapid.
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Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Guide 2: Oily Product Forms Instead of Crystals
The separation of the product as an oil rather than solid crystals is a common issue. This often occurs if the melting point of the solid is lower than the boiling point of the solvent.
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Problem: The compound is coming out of solution above its melting point.
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Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional solvent. Cool the solution slowly.
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Solution 2: Use a Lower-Boiling Solvent. If "oiling out" persists, consider a different recrystallization solvent with a lower boiling point.
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Solution 3: Mixed Solvent System. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Reheat to clarify the solution and then cool slowly.
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Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is expected to be a solid.[3] While the exact color and melting point were not specified in the search results, related compounds like ethyl 4-nitrobenzoate are described as pale yellow crystalline solids.[1] A sharp melting point range is a good indicator of purity.
Q3: My recrystallized product has a low yield. What are the possible causes and solutions?
A3: A low yield can result from several factors:
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Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor. To remedy this, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
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Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.
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Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Q4: The color of my crude product is not improving after recrystallization. What can I do?
A4: If colored impurities persist, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of the desired product.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol or methanol) and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to promote further crystallization.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Quantitative Data Summary
While specific quantitative data for the recrystallization of this compound was not found in the provided search results, the following table summarizes typical parameters for related compounds that can serve as a guideline.
| Parameter | Typical Value/Observation for Related Compounds |
| Recrystallization Solvent | Ethanol or Methanol |
| Appearance | Pale yellow to white crystalline solid |
| Purity (Post-Recrystallization) | A sharp melting point range is indicative of high purity. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Scale-Up Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the large-scale production of this key chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, focusing on challenges pertinent to scaling up the process from laboratory to pilot plant or industrial production.
| Issue | Potential Cause | Recommended Solution |
| Step 1: Nitration of 4-Chlorobenzoic Acid | ||
| Low Yield of 4-Chloro-3-nitrobenzoic acid | Incomplete nitration due to insufficient acid strength or low temperature. | Ensure the use of concentrated sulfuric and nitric acid. Monitor the reaction temperature closely, as nitration is highly exothermic. Inadequate cooling can lead to runaway reactions and decreased yield. On a larger scale, efficient heat removal is critical. |
| Formation of undesired isomers (e.g., 2-nitro or dinitro byproducts). | Control the addition rate of the nitrating agent to maintain the optimal reaction temperature. Slower addition at a controlled temperature can improve regioselectivity. | |
| Runaway Reaction/Exotherm | Poor heat dissipation in a large reactor. | Implement a robust cooling system and ensure adequate agitation to maintain uniform temperature throughout the reactor. Consider using a semi-batch process where the nitrating agent is added portion-wise to control the rate of heat generation. |
| Step 2: Amination of 4-Chloro-3-nitrobenzoic acid | ||
| Incomplete reaction with Methylamine | Insufficient reaction time or temperature. | On a larger scale, mass transfer limitations can slow down the reaction. Ensure vigorous stirring and potentially a longer reaction time or slightly elevated temperature to drive the reaction to completion. |
| Deactivation of the aromatic ring by the nitro group slowing the substitution. | The presence of the electron-withdrawing nitro group is necessary for the nucleophilic aromatic substitution to occur. Ensure the reaction is run for a sufficient duration. | |
| Formation of Impurities | Side reactions due to high temperatures or prolonged reaction times. | Optimize the reaction temperature and time to minimize the formation of byproducts. Over-heating can lead to decomposition or other unwanted side reactions. |
| Step 3: Esterification of 4-(Methylamino)-3-nitrobenzoic acid | ||
| Low Conversion to Ethyl Ester | Incomplete reaction due to equilibrium limitations. | Use a sufficient excess of ethanol and a suitable acid catalyst (e.g., sulfuric acid). On a larger scale, consider methods to remove water as it forms to drive the equilibrium towards the product. |
| Steric hindrance from the ortho-nitro group. | While the nitro group is electron-withdrawing, its steric bulk can hinder the approach of ethanol to the carboxylic acid. Ensure adequate reaction time and temperature. | |
| Product Purification Challenges | ||
| Difficulty in Crystallization/Oiling Out | Presence of impurities that inhibit crystal formation. | Ensure the crude product is of sufficient purity before attempting crystallization. Traces of starting materials or byproducts can act as crystal growth inhibitors. |
| Improper solvent system or cooling rate. | A systematic approach to solvent screening and cooling profile optimization is crucial for obtaining a crystalline product with good morphology and purity at scale. | |
| High Levels of Residual Solvents | Inefficient drying on a large scale. | Utilize appropriate drying equipment (e.g., vacuum oven with controlled temperature and agitation) to ensure efficient removal of residual solvents from the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern during the scale-up of the nitration step?
A1: The most critical safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. It is imperative to have a robust cooling system, accurate temperature monitoring, and a well-defined emergency shutdown procedure. A Hazard and Operability (HAZOP) study is highly recommended before scaling up.
Q2: How can I minimize the formation of isomeric impurities during the nitration of 4-chlorobenzoic acid?
A2: The key to minimizing isomeric impurities is precise control over the reaction temperature and the rate of addition of the nitrating agent. The ortho- and para-directing effects of the chloro group and the meta-directing effect of the carboxylic acid group are in competition. Maintaining a consistently low temperature throughout the reaction can favor the desired 3-nitro isomer.
Q3: What are the common byproducts in the amination step with methylamine?
A3: Common byproducts can arise from side reactions such as over-amination (if other reactive sites are available, though less likely in this specific substrate) or decomposition of the starting material or product under harsh conditions (e.g., excessively high temperatures). Impurities from the previous nitration step can also carry through and potentially react.
Q4: I am observing "oiling out" instead of crystallization during the final product isolation. What should I do?
A4: "Oiling out" during crystallization is often caused by impurities or a suboptimal crystallization process. First, ensure the purity of your crude this compound is as high as possible. You can try a pre-purification step like a charcoal treatment or a wash with a non-polar solvent. For the crystallization itself, experiment with different solvent systems, concentrations, and cooling profiles. A slower cooling rate and seeding with a small amount of pure crystals can often promote proper crystallization over oiling out.
Q5: What analytical techniques are recommended for monitoring the progress and purity of the reactions at scale?
A5: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method as it can effectively separate the starting materials, intermediates, products, and byproducts, providing quantitative data on the reaction progress. For final product purity analysis, HPLC is also essential, along with techniques like Gas Chromatography (GC) for residual solvent analysis, and spectroscopic methods (NMR, IR) for structural confirmation.
Experimental Protocols
Synthesis of 4-(Methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid
This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.
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Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-chloro-3-nitrobenzoic acid.
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Reagent Addition: Add an aqueous solution of methylamine (e.g., 40%) to the reactor.
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Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add acetic acid to adjust the pH to approximately 3-5, which will cause the product, 4-(methylamino)-3-nitrobenzoic acid, to precipitate.
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Isolation: Filter the solid product, wash with water, and dry under vacuum.
Esterification of 4-(Methylamino)-3-nitrobenzoic acid
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Reaction Setup: In a reactor equipped for reflux with a Dean-Stark trap (for larger scale to remove water), add 4-(methylamino)-3-nitrobenzoic acid and a suitable solvent (e.g., toluene).
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Reagent Addition: Add an excess of ethanol and a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer.
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Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that these are illustrative and will require optimization for specific scales and equipment.
| Reaction Step | Parameter | Lab Scale (Illustrative) | Scale-Up Consideration | Expected Yield | Expected Purity (Crude) |
| Nitration | Temperature | 0-10 °C | Efficient heat removal is critical. | 85-95% | >95% |
| Reactant Ratio | 1:1.1 (Substrate:Nitrating agent) | Precise dosing is important for safety and selectivity. | |||
| Amination | Temperature | Reflux (~105 °C) | Good mixing is essential for mass transfer. | 80-90% | >90% |
| Reaction Time | 3-5 hours | May need to be extended at larger scales. | |||
| Esterification | Temperature | Reflux (~80-110 °C depending on solvent) | Efficient water removal is key to driving the reaction. | 75-85% | >95% |
| Catalyst Load | Catalytic (e.g., 5 mol%) | Ensure proper mixing for catalyst distribution. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield and high impurity issues.
Technical Support Center: Monitoring Ethyl 4-(methylamino)-3-nitrobenzoate Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for monitoring the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction? A1: TLC is a rapid and effective technique used to qualitatively monitor the progress of a reaction.[1][2] It allows you to determine the consumption of the starting material (e.g., Ethyl 4-chloro-3-nitrobenzoate) and the formation of the product (this compound) over time.[1][3] This helps in deciding when the reaction is complete.
Q2: How do I select an appropriate mobile phase (solvent system) for my TLC? A2: The goal is to find a solvent system where the starting material and product have distinct and well-resolved spots, ideally with Rf values between 0.2 and 0.8. A common starting point for aromatic compounds is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4] You can adjust the ratio to achieve optimal separation; increasing the proportion of the polar solvent will increase the Rf values of your compounds.[5]
Q3: How can I identify which spot on the TLC plate is the starting material and which is the product? A3: The product, this compound, contains a secondary amine group, making it more polar than a likely precursor such as Ethyl 4-chloro-3-nitrobenzoate. More polar compounds interact more strongly with the silica gel stationary phase and thus have a lower Rf value. To be certain, use a "co-spot," where you spot the reaction mixture and the pure starting material in the same lane.[1] The spot corresponding to the starting material will be apparent, and the new, lower Rf spot will be your product.
Q4: How should I visualize the spots on the TLC plate? A4: The starting material and product are both aromatic and contain a nitro group, which allows them to be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[6][7][8] For further confirmation, you can use a chemical stain. An iodine chamber will visualize many organic compounds as brown spots.[6][8][9] A potassium permanganate (KMnO₄) stain is also effective, as the amine group in the product is readily oxidized, appearing as a yellow-brown spot on a purple background.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking or tailing. | 1. Sample is too concentrated (overloaded). [5][10][11][12] 2. The compound is interacting too strongly with the silica gel. The amine in the product is basic and can interact with the acidic silica gel.[13] 3. The sample was dissolved in a solvent that is too polar. | 1. Dilute the sample taken from the reaction mixture before spotting it on the plate.[11] 2. Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase to improve the spot shape.[5][13] 3. Ensure the spotting solvent is volatile and evaporates completely before development. |
| No spots are visible after development. | 1. The sample is too dilute. [5][12] 2. The compounds are not UV-active. 3. The spotting line was below the solvent level in the developing chamber, causing the sample to dissolve into the solvent reservoir.[10][12][14] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][12] 2. Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[7][10] 3. Ensure the origin line is drawn above the solvent level in the chamber.[14] |
| Rf values are too high (spots near the solvent front). | The mobile phase is too polar. [5] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Rf values are too low (spots near the baseline). | The mobile phase is not polar enough. [5] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The solvent front is uneven or crooked. | 1. The TLC plate is touching the side of the chamber or the filter paper. [12] 2. The bottom of the TLC plate is not flat on the chamber floor. 3. The adsorbent on the plate has been disturbed or flaked off. | 1. Carefully place the plate in the center of the chamber, ensuring it does not touch the walls or filter paper.[12] 2. Ensure the chamber has a flat bottom and the plate is placed evenly.[14] 3. Handle TLC plates carefully by the edges and use a fresh plate if you notice damage. |
| Unexpected spots appear. | 1. Contamination from fingers, glassware, or the TLC spotter.[12] 2. Formation of byproducts in the reaction. 3. Using a pen instead of a pencil to draw the baseline; ink can chromatograph.[12] | 1. Maintain clean laboratory practices. Handle plates with forceps and use clean equipment. 2. This may be a genuine result. Monitor the reaction to see if the spot grows or diminishes over time. 3. Always use a pencil for marking TLC plates.[3] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of the Reaction
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Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, cover it, and let it equilibrate for 5-10 minutes.[10]
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Plate Preparation: Using a pencil and a ruler, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).[10]
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Sample Preparation:
-
Spotting the Plate:
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Using a clean capillary spotter, touch it to the starting material solution and then briefly touch it to the origin in the 'SM' lane. The spot should be small and concentrated (1-2 mm in diameter).[14]
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Using another clean spotter, apply the diluted reaction mixture to the 'Rxn' lane.
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For the 'Co' lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture.
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Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend via capillary action until the solvent front is about 1 cm from the top of the plate.[10][15]
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Visualization:
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.[10][15]
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Allow the solvent to evaporate completely in a fume hood.
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View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[6]
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If necessary, use a secondary method like placing the plate in a sealed chamber with a few iodine crystals until brown spots appear.[8]
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Data Presentation
Table 1: TLC Parameters for Monitoring the Synthesis of this compound
| Compound Name | Structure | Role in Reaction | Relative Polarity | Typical Mobile Phase (Hexane:EtOAc) | Expected Rf Value* |
| Ethyl 4-chloro-3-nitrobenzoate | O=N(=O)(c1cc(C(=O)OCC)ccc1Cl) | Starting Material | Less Polar | 7:3 | ~0.65 |
| This compound | CN(c1ccc(C(=O)OCC)cc1--INVALID-LINK--[O-]) | Product | More Polar | 7:3 | ~0.40 |
*Rf values are approximate and can vary based on the exact conditions (temperature, chamber saturation, plate manufacturer, etc.). The key observation is the decrease in the Rf of the product spot relative to the starting material.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Common TLC Issues
This diagram provides a logical workflow for diagnosing and solving common problems encountered during TLC analysis.
Caption: A flowchart for troubleshooting common TLC analysis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. organomation.com [organomation.com]
- 5. silicycle.com [silicycle.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Purity Analysis of Ethyl 4-(methylamino)-3-nitrobenzoate: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-(methylamino)-3-nitrobenzoate is a key intermediate in pharmaceutical synthesis, where its purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity assessment due to its precision, versatility, and robustness in separating complex mixtures.[1] This guide provides a detailed protocol for the purity analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method, based on established analytical principles for nitroaromatic compounds.[2][3][4] Furthermore, it offers an objective comparison with alternative analytical techniques such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental considerations and data presentation.
Primary Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the purity analysis of semi-volatile and non-volatile compounds like this compound. Its high resolving power allows for the separation and quantification of the main component from structurally similar impurities, starting materials, and degradation products.[1][5][6] A reverse-phase method using a C18 column is the standard approach for nitroaromatic compounds.[2][4]
Detailed Experimental Protocol: RP-HPLC
This protocol is a recommended starting point for method development and validation.
A. Instrumentation and Materials:
-
System: Standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[4]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
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Solvents: HPLC grade acetonitrile and methanol; organic-free reagent water.[2][4]
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Standard: Analytical reference standard of this compound (Purity ≥98%).
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Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
B. Chromatographic Conditions: A summary of the typical chromatographic conditions is presented in Table 1.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Example Gradient | 40% Acetonitrile, hold for 2 min, ramp to 95% over 8 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 265 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
| Table 1: Recommended HPLC Parameters for Purity Analysis. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for HPLC purity analysis.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. epa.gov [epa.gov]
- 3. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rroij.com [rroij.com]
Comparative Guide to Ethyl 4-(methylamino)-3-nitrobenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of Ethyl 4-(methylamino)-3-nitrobenzoate and its N-substituted derivatives. It includes a comparative analysis of their physicochemical and spectral properties, detailed experimental protocols for their synthesis and characterization, and an overview of their potential biological activities based on existing literature on related nitroaromatic compounds.
Physicochemical and Spectral Properties
A comparative summary of the known physicochemical and spectral data for this compound and its derivatives is presented in Table 1. While comprehensive data for the parent compound is not fully available in the public domain, information has been compiled from various sources to provide a baseline for comparison.
Table 1: Comparison of Physicochemical and Spectral Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | 1H NMR Data (δ ppm) |
| This compound | C10H12N2O4 | 224.21 | Solid[1] | Not Reported | (CDCl3): 7.92 (dd, 1H), 7.40 (d, 1H), 6.58 (d, 1H), 4.31 (q, 2H), 3.99 (brs, 1H), 3.22 (brs, 2H), 2.19 (s, 3H), 1.36 (t, 3H)[2] |
| Ethyl 4-(ethylamino)-3-nitrobenzoate | C11H14N2O4 | 238.24 | Not Reported | Not Reported | Not Reported |
| Ethyl 4-(tert-butylamino)-3-nitrobenzoate | C13H18N2O4 | 266.29 | Not Reported | Not Reported | Not Reported |
| Ethyl 4-(benzylamino)-3-nitrobenzoate | C16H16N2O4 | 300.31 | Not Reported | Not Reported | Not Reported |
| Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate | C11H14N2O5 | 254.24 | Not Reported | Not Reported | Not Reported |
| Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate | C15H18N4O4 | 318.33 | White crystals | Not Reported | Not Reported |
Experimental Protocols
The synthesis of this compound and its derivatives generally involves the nucleophilic substitution of a suitable starting material, such as ethyl 4-fluoro-3-nitrobenzoate, with the corresponding amine.
General Synthesis of N-Substituted Ethyl 4-amino-3-nitrobenzoate Derivatives
This protocol is adapted from the synthesis of Ethyl 4-(tert-butylamino)-3-nitrobenzoate.
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Materials: Ethyl 4-fluoro-3-nitrobenzoate, the desired primary amine (e.g., methylamine, ethylamine, tert-butylamine), N,N-diisopropylethylamine (DIPEA), and dry dichloromethane (DCM).
-
Procedure:
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Dissolve ethyl 4-fluoro-3-nitrobenzoate in dry DCM.
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Add DIPEA to the stirred mixture.
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Add the primary amine dropwise to the reaction mixture.
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Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen).
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with 10% aqueous sodium carbonate solution.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
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Characterization Methods
The synthesized compounds should be characterized using a combination of the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecules, such as the nitro group (strong absorptions around 1550-1490 cm-1 and 1355-1315 cm-1), the ester carbonyl group (around 1750-1735 cm-1), and the N-H bond of the secondary amine.[3]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.
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Melting Point Analysis: The melting point of solid derivatives should be determined to assess their purity.
Potential Biological Activities
Antimicrobial and Antifungal Activity
Substituted nitrobenzoates have shown promise as antimicrobial agents. Their mechanism of action is often attributed to the bioreduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species that can damage cellular components. For instance, certain nitro-substituted benzothiazole derivatives have demonstrated potent activity against Pseudomonas aeruginosa, and various 3-methyl-4-nitrobenzoate derivatives have shown significant antifungal activity against Candida guilliermondii.
Cytotoxicity and Other Biological Effects
Nitroaromatic compounds are generally recognized for their potential toxicity. Their biological effects are linked to the electron-withdrawing nature of the nitro group. It is important to note that the toxic manifestations of these compounds can be complex and are an active area of research.
Visualizations
Synthesis Workflow
The general synthetic pathway for producing N-substituted derivatives of Ethyl 4-amino-3-nitrobenzoate is depicted below.
Caption: General synthesis of N-substituted derivatives.
Potential Mechanism of Antimicrobial Action
The proposed mechanism for the antimicrobial activity of nitroaromatic compounds involves the reduction of the nitro group to generate cytotoxic reactive nitrogen species.
Caption: Proposed antimicrobial mechanism.
References
A Comparative Guide to Ethyl 4-(methylamino)-3-nitrobenzoate and Other Nitrobenzoate Esters for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the biological activity of a target molecule. Among the vast array of building blocks, nitrobenzoate esters stand out as versatile precursors, particularly in the synthesis of pharmaceuticals. This guide provides an objective comparison of Ethyl 4-(methylamino)-3-nitrobenzoate with other key nitrobenzoate esters, supported by experimental data on their synthesis and biological performance.
This comparative analysis focuses on key performance indicators such as synthetic yield and biological activity, offering a data-driven perspective for selecting the optimal nitrobenzoate ester for specific research and development applications.
Chemical Properties and Synthesis Overview
Nitrobenzoate esters are characterized by the presence of a nitro group (-NO₂) and an ester functional group attached to a benzene ring. The position and nature of other substituents on the aromatic ring dramatically influence the compound's reactivity, physical properties, and utility in multi-step syntheses. This compound, with its secondary amine and nitro group positioned ortho to each other, is a key intermediate in the synthesis of various heterocyclic compounds, including the anticoagulant drug Dabigatran.
The synthesis of these esters typically involves two main strategies: esterification of a pre-functionalized nitrobenzoic acid or nitration of a substituted benzoate ester. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern.
Comparative Data on Synthesis Yields
The efficiency of synthesis is a crucial factor in the selection of a chemical intermediate. The following table summarizes the reported yields for the synthesis of this compound and a selection of other relevant nitrobenzoate esters. It is important to note that reaction conditions can significantly influence yields.
| Compound | Synthetic Route | Key Reagents | Reported Yield (%) |
| This compound | Amination of Ethyl 4-chloro-3-nitrobenzoate | Methylamine | Not specified in readily available literature, but is a common subsequent step. |
| Ethyl 4-chloro-3-nitrobenzoate | Esterification of 4-chloro-3-nitrobenzoic acid | Ethanol, Sulfuric acid | 75 - 97% |
| Methyl 3-amino-4-methylbenzoate | Catalytic Hydrogenation of Methyl 4-methyl-3-nitrobenzoate | H₂, Pd/C | High (not quantified in provided text) |
| Methyl 3-nitrobenzoate | Nitration of Methyl benzoate | Nitric acid, Sulfuric acid | 81 - 85%[1] |
| Ethyl 4-nitrobenzoate | Esterification of 4-nitrobenzoic acid | Ethanol, Toluene, Hexafluoropropanesulfonic acid hydrate | 94.4%[2][3] |
| Ethyl 2-nitrobenzoate | Esterification of 2-nitrobenzoic acid | Ethanol, Toluene, Hexafluoropropanesulfonic acid hydrate | 92%[3] |
| Ethyl 3-nitrobenzoate | Esterification of 3-nitrobenzoic acid | Ethanol, Toluene, Hexafluoropropanesulfonic acid hydrate | 94.7%[3] |
| Methyl 3-methyl-4-nitrobenzoate | Esterification of 3-methyl-4-nitrobenzoic acid | Methanol, Sulfuric acid | 96% |
| Methyl 4-methyl-3-nitrobenzoate | Esterification of 4-methyl-3-nitrobenzoic acid | Methanol, Sulfuric acid | 95% |
| Ethyl 4-(butylamino)benzoate | Reductive amination of p-nitrobenzoate | n-butyraldehyde, Zinc powder, Acetic acid | 94.7% |
Comparative Biological Activity: Antimycobacterial Properties
A significant application of nitroaromatic compounds is in the development of antimicrobial agents. A study on a library of 64 nitrobenzoate and nitrothiobenzoate derivatives against Mycobacterium tuberculosis (Mtb) provides valuable insights into their structure-activity relationship (SAR). The results demonstrated that esters of benzoic acid containing 4-nitro or 3,5-dinitro groups exhibit greater activity.[4] The esterification of these acids can be seen as a prodrug strategy to facilitate cell entry.[4]
The following table presents a selection of Minimum Inhibitory Concentration (MIC) values from this study, highlighting the impact of different substituents on antimycobacterial activity.
| Compound | R¹ | R² | R³ | R⁴ | R⁵ | MIC (µg/mL) against Mtb H37Rv |
| Ethyl Benzoate | H | H | H | H | H | >500 |
| Ethyl 4-nitrobenzoate | H | H | NO₂ | H | H | 125 |
| Ethyl 3,5-dinitrobenzoate | H | NO₂ | H | NO₂ | H | 31.25 |
| Ethyl 4-aminobenzoate | H | H | NH₂ | H | H | >500 |
| Ethyl 4-chlorobenzoate | H | H | Cl | H | H | >500 |
| Ethyl 4-methylbenzoate | H | H | CH₃ | H | H | >500 |
| Propyl 4-nitrobenzoate | H | H | NO₂ | H | H | 62.5 |
| Propyl 3,5-dinitrobenzoate | H | NO₂ | H | NO₂ | H | 15.63 |
Data extracted from "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis"[4].
The data clearly indicates that the presence of one or more nitro groups is crucial for the antimycobacterial activity of these benzoate esters. The 3,5-dinitro substitution pattern consistently results in lower MIC values, suggesting enhanced potency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory research. Below are methodologies for the synthesis of key nitrobenzoate esters.
Synthesis of Ethyl 4-chloro-3-nitrobenzoate
This procedure describes the esterification of 4-chloro-3-nitrobenzoic acid.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Ethanol
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid (300 g) in ethanol (1500 mL).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (100 mL) while maintaining the low temperature.
-
Heat the reaction mixture to reflux and maintain for 7 hours.
-
After the reaction is complete, pour the mixture into ice water.
-
Collect the precipitated crystals by filtration to yield ethyl 4-chloro-3-nitrobenzoate.[5]
Synthesis of Methyl 3-nitrobenzoate
This protocol details the nitration of methyl benzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Cracked ice
-
Methyl alcohol
Procedure:
-
In a 2-L round-bottomed flask equipped with a mechanical stirrer, place 400 cc of concentrated sulfuric acid and cool to 0°C.
-
Add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid.[1]
-
Maintain the temperature between 5-15°C using an ice bath and, with stirring, gradually add a mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid over about one hour.[1]
-
After the addition is complete, continue stirring for an additional fifteen minutes.
-
Pour the reaction mixture onto 1300 g of cracked ice.
-
Filter the solid crude methyl m-nitrobenzoate and wash it with water.
-
To purify, agitate the product with 200 cc of ice-cold methyl alcohol and filter again. Wash with another 100-cc portion of cold methyl alcohol and dry the solid.[1]
Visualizing Synthetic Pathways and Relationships
To further aid in the understanding of the synthesis and structure-activity relationships of these compounds, the following diagrams are provided.
Caption: Synthetic pathway to this compound.
Caption: General workflow for the nitration of benzoate esters.
Caption: Structure-Activity Relationship for Antimycobacterial Nitrobenzoates.
References
- 1. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 4. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in the Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the preparation of various pharmacologically active compounds, is predominantly achieved through nucleophilic aromatic substitution (SNAr). The efficiency of this reaction is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, supported by experimental data from analogous reactions and detailed protocols.
Executive Summary
The primary route for synthesizing this compound involves the reaction of an ethyl 4-halo-3-nitrobenzoate with methylamine. The choice of catalyst is critical in determining the reaction rate, yield, and overall process efficiency. This guide compares three main catalytic strategies:
-
Tertiary Amine Base Catalysis: Utilizes non-nucleophilic organic bases to facilitate the reaction.
-
Phase-Transfer Catalysis (PTC): Employs catalysts to enable the reaction between reactants in different phases.
-
Uncatalyzed Reaction: Relies on the inherent nucleophilicity of methylamine.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the synthesis of this compound hinges on factors such as reaction kinetics, yield, cost, and scalability. Below is a comparative overview of the different catalytic approaches.
| Catalytic System | Starting Material | Catalyst/Base | Typical Reaction Conditions | Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Tertiary Amine Base | Ethyl 4-fluoro-3-nitrobenzoate | N,N-diisopropylethylamine (DIPEA) | Dichloromethane, Room Temperature | High (estimated >90%) | Overnight | High yield, mild conditions | Requires stoichiometric base, potential for downstream purification challenges |
| Tertiary Amine Base | Ethyl 4-chloro-3-nitrobenzoate | Triethylamine (TEA) | Dimethylformamide (DMF) | Moderate to High | 12-24 hours | Readily available base | Slower reaction compared to fluoro- starting material |
| Phase-Transfer Catalysis | Ethyl 4-chloro-3-nitrobenzoate | Tetrabutylammonium bromide (TBAB) | Biphasic system (e.g., Toluene/Water) with inorganic base (e.g., K₂CO₃) | Good to High | 4-10 hours | Use of inexpensive inorganic bases, potentially faster than some organic bases | Requires a biphasic system, catalyst may need to be removed |
| Uncatalyzed | Ethyl 4-fluoro-3-nitrobenzoate | None (Methylamine acts as reactant and base) | Polar aprotic solvent (e.g., DMSO) | Moderate | 24-72 hours | Simple, no additional catalyst cost | Slower reaction rate, may require higher temperatures |
Signaling Pathways and Experimental Workflows
Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group in the ortho position to the leaving group (halide) activates the aromatic ring for nucleophilic attack by methylamine. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to yield the final product.
A Comparative Guide to Ethyl 4-(methylamino)-3-nitrobenzoate and Its Structural Analogs for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of Ethyl 4-(methylamino)-3-nitrobenzoate and its structural analogs, focusing on their synthesis and performance as chemical intermediates. The selection of a specific building block is critical in multi-step syntheses, impacting yield, purity, and the ease of subsequent transformations. This document provides a side-by-side comparison of the methylamino derivative with its dimethylamino, propylamino, and tert-butylamino counterparts to aid in this selection process.
Structural and Physicochemical Properties
The fundamental structure of these compounds consists of an ethyl benzoate core with a nitro group at the 3-position and an N-alkylated amino group at the 4-position. The primary variation lies in the steric and electronic properties of the alkyl substituent on the amine.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | C₁₀H₁₂N₂O₄ | 224.22 |
| Ethyl 4-(dimethylamino)-3-nitrobenzoate | ![]() | C₁₁H₁₄N₂O₄ | 238.24 |
| Ethyl 3-nitro-4-(propylamino)benzoate | ![]() | C₁₂H₁₆N₂O₄ | 252.27 |
| Ethyl 4-(tert-butylamino)-3-nitrobenzoate | ![]() | C₁₃H₁₈N₂O₄ | 266.29 |
Note: Structures are for illustrative purposes.
Comparative Synthesis
A common and efficient method for the synthesis of these compounds is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as Ethyl 4-fluoro-3-nitrobenzoate, with the corresponding amine. The reaction workflow is depicted below.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Ethyl 3-nitro-4-(propylamino)benzoate | Ethyl 4-fluoro-3-nitrobenzoate | Propylamine, DIPEA | Dichloromethane | Overnight | Not specified |
| Ethyl 4-(tert-butylamino)-3-nitrobenzoate | Ethyl 4-fluoro-3-nitrobenzoate | tert-Butylamine, DIPEA | Dichloromethane | Overnight | Not specified |
Note: DIPEA refers to N,N-Diisopropylethylamine. The absence of reported yields in the referenced literature prevents a direct quantitative comparison of synthetic efficiency.
Performance in a Key Transformation: Nitro Group Reduction
A primary application of these compounds is as intermediates in the synthesis of more complex molecules, often involving the reduction of the nitro group to an amine. This transformation is crucial for the formation of various heterocyclic systems, such as benzimidazoles, which are prevalent in many pharmaceutical agents.
The catalytic hydrogenation of the nitro group is a common and effective method for this conversion. The performance of this compound in this reaction has been documented.
Experimental Protocol: Reduction of this compound [1]
To a solution of this compound (13.0 g, 58 mmol) in methanol (180 mL), a slurry of 10% Pd/C (1.3 g in 10 mL of ethanol) is added under a nitrogen atmosphere. The mixture is then subjected to hydrogenation in a Parr shaker at room temperature under a hydrogen pressure of 60 psi for 5 hours.[1] Following the reaction, the mixture is filtered through a celite bed and concentrated under vacuum to yield the product, Ethyl 3-amino-4-(methylamino)benzoate.[1]
Comparative Reactivity Analysis
While direct comparative kinetic data for the reduction of the dimethylamino, propylamino, and tert-butylamino analogs are not available in the surveyed literature, the electronic and steric effects of the N-alkyl substituents can be considered to infer potential differences in reactivity.
-
Electronic Effects: The N-alkyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, on the nitro group. This increased electron density may make the nitro group slightly less electrophilic and therefore, potentially slower to be reduced. The electron-donating effect generally follows the order: dimethylamino > propylamino ≈ methylamino > tert-butylamino (due to hyperconjugation and inductive effects).
-
Steric Effects: The steric bulk of the N-alkyl group can influence the ability of the molecule to adsorb onto the surface of the heterogeneous catalyst (Pd/C). Increased steric hindrance around the nitro group could potentially decrease the rate of reduction. The steric bulk increases in the order: methylamino < dimethylamino < propylamino < tert-butylamino.
Based on these principles, it is plausible that the reduction of the tert-butylamino derivative may be the slowest due to the significant steric hindrance of the tert-butyl group. Conversely, the methylamino and dimethylamino derivatives are expected to have more favorable reduction profiles. However, without direct experimental data, these remain well-founded hypotheses.
Conclusion
This compound and its N-alkylated analogs are valuable intermediates in synthetic chemistry. The choice between them will likely depend on the specific requirements of the synthetic route.
-
Synthetic Accessibility: The propylamino and tert-butylamino derivatives have documented syntheses from a common precursor, suggesting a straightforward synthetic route.
-
Performance in Subsequent Reactions: The methylamino derivative has a well-documented, high-yielding protocol for the crucial nitro group reduction. While the reactivity of the other analogs has not been directly compared, considerations of electronic and steric effects suggest that the methylamino and dimethylamino derivatives may offer a favorable balance for this transformation.
For researchers and drug development professionals, the selection of the most appropriate building block from this series will involve a trade-off between synthetic convenience and potential reactivity in subsequent steps. The data and analysis presented in this guide provide a foundation for making an informed decision based on the specific goals of the research program. Further experimental investigation is warranted to provide a definitive quantitative comparison of the reaction kinetics for the synthesis and reduction of these valuable intermediates.
References
A Comparative Analysis of Ethyl 4-(methylamino)-3-nitrobenzoate and Its Positional Isomers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and potential biological activities of Ethyl 4-(methylamino)-3-nitrobenzoate and its key positional isomers. The information presented aims to assist researchers in identifying promising candidates for further investigation in drug discovery and development.
Introduction
This compound is a nitroaromatic compound with potential applications in medicinal chemistry.[1] The presence of amino, nitro, and ester functional groups makes it and its isomers interesting candidates for a variety of biological activities, including anticancer and enzyme inhibitory effects.[2][3] The specific positioning of these functional groups on the benzene ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide offers a comparative overview to facilitate the selection of isomers for further screening and development.
Physicochemical Properties
The arrangement of functional groups on the benzene ring directly impacts properties such as polarity, melting point, boiling point, and solubility. These parameters are critical for a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of available physicochemical data for this compound and its selected positional isomers.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₂N₂O₄ | 224.21 | Not available | Not available | |
| Ethyl 3-amino-4-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | 108 | 350.6 at 760 mmHg | |
| Ethyl 2-amino-5-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | 134 - 136 | Not available | |
| Ethyl 5-amino-2-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | 236 - 238 | Not available | |
| Ethyl 2-amino-3-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | 108 | 350.6 at 760 mmHg | |
| Ethyl 4-amino-2-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | Not available | Not available | |
| Ethyl 2-amino-4-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | Not available | Not available | |
| Ethyl 3-amino-5-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | Not available | Not available |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "Not available" indicates that the data was not found in the performed searches.
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activities of this compound and its isomers are limited. However, based on the known activities of nitroaromatic and aminobenzoate compounds, several potential therapeutic applications can be hypothesized and should be investigated experimentally.
Cytotoxicity against Cancer Cell Lines
Nitroaromatic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] This activity is often attributed to their ability to generate reactive oxygen species (ROS) and induce cellular stress. The position of the nitro and amino groups can significantly influence the compound's redox potential and its interaction with cellular targets.
Quantitative Data Summary (Hypothetical)
To facilitate future research, the following table structure is proposed for summarizing cytotoxicity data (e.g., IC₅₀ values in µM) upon experimental determination.
| Compound | Cell Line 1 (e.g., MCF-7) IC₅₀ (µM) | Cell Line 2 (e.g., A549) IC₅₀ (µM) | Cell Line 3 (e.g., HeLa) IC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available |
| Ethyl 3-amino-4-nitrobenzoate | Data not available | Data not available | Data not available |
| Ethyl 2-amino-5-nitrobenzoate | Data not available | Data not available | Data not available |
| Ethyl 5-amino-2-nitrobenzoate | Data not available | Data not available | Data not available |
Enzyme Inhibition: Tyrosinase Inhibition
Aminobenzoate derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] Overproduction of melanin can lead to hyperpigmentation disorders. The structural similarity of these compounds to the natural substrate of tyrosinase, L-tyrosine, makes them potential competitive or non-competitive inhibitors.
Quantitative Data Summary (Hypothetical)
A similar tabular format is recommended for presenting tyrosinase inhibition data (e.g., IC₅₀ values in µM) once experimental data is available.
| Compound | Tyrosinase Inhibition IC₅₀ (µM) |
| This compound | Data not available |
| Ethyl 3-amino-4-nitrobenzoate | Data not available |
| Ethyl 2-amino-5-nitrobenzoate | Data not available |
| Ethyl 5-amino-2-nitrobenzoate | Data not available |
Experimental Protocols
To enable researchers to perform comparative studies, detailed protocols for key biological assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 6.8), 20 µL of mushroom tyrosinase solution (100 units/mL), and 20 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Substrate Addition: Add 20 µL of L-DOPA solution (10 mM) to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated as: ((V₀ - Vᵢ) / V₀) * 100, where V₀ is the rate of the control and Vᵢ is the rate in the presence of the inhibitor. Determine the IC₅₀ value for each compound.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
A Comprehensive Guide to the Validation of Analytical Methods for Ethyl 4-(methylamino)-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of data. This guide provides a detailed comparison of analytical methods suitable for the quantitative and qualitative analysis of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The performance of various analytical techniques is compared, supported by typical experimental data derived from structurally similar compounds, and detailed protocols are provided.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[2][3][4][5][6]
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on several factors, including the intended purpose of the analysis (e.g., purity assessment, quantification in a complex matrix), the required sensitivity, and the available instrumentation. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Table 1: Comparison of Key Performance Parameters for Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and a mobile phase, followed by detection.[7] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[7] | Measurement of the absorbance of light at a specific wavelength by the analyte in solution.[7] |
| Specificity | High (can separate the analyte from structurally similar impurities).[7] | Very High (provides structural information for peak identification).[7] | Low to Moderate (potential for interference from other absorbing species).[7] |
| Primary Use | Quantitative analysis (assay), impurity profiling, and stability testing.[7] | Identification and quantification of volatile impurities.[7] | Rapid screening and quantification in simple matrices.[7] |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar nitroaromatic compounds and should be optimized and validated for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is designed as a stability-indicating assay, capable of separating the active compound from potential impurities and degradation products.[8]
Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid for pH adjustment.
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm or 340 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve covering the expected sample concentration range.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound and any impurities by comparing their peak areas to the calibration curve.[9]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly suitable for the analysis of volatile and thermally stable compounds.[1]
Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Helium (carrier gas).
-
Solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate).
GC-MS Conditions (Typical):
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.[1]
-
Carrier Gas Flow: Helium at a constant flow rate of 1 mL/min.[1]
-
Ion Source Temperature: 230°C.[1]
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.
Analysis Procedure:
-
Inject the prepared standards to establish a calibration curve.
-
Inject the sample solution.
-
Identify the analyte by its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve.
Method 3: UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the quantification of the analyte in a pure form or in a simple matrix without interfering substances.
Instrumentation and Consumables:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Solvent for sample dissolution (e.g., Ethanol, Methanol, or Acetonitrile).
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve. Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve.
Visualizations
To better illustrate the processes involved in analytical method validation, the following diagrams are provided.
Caption: A general workflow for the development, validation, and routine application of an analytical method.
Caption: A decision tree for selecting an appropriate analytical method based on the analytical objective.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Ethyl 4-(methylamino)-3-nitrobenzoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(methylamino)-3-nitrobenzoate is a pivotal intermediate in organic synthesis, notably in the production of pharmaceutical compounds such as Dabigatran etexilate. Its reactivity is primarily centered around the transformation of its functional groups, with the reduction of the aromatic nitro group being a critical step for subsequent molecular elaborations, particularly in the formation of heterocyclic scaffolds like benzimidazoles. This guide provides a comparative benchmark of the reactivity of this compound, with a focus on the crucial nitro group reduction.
The core utility of this compound lies in its conversion to Ethyl 3-amino-4-(methylamino)benzoate. This transformation creates an ortho-diamine functionality, which is a versatile precursor for the synthesis of a wide range of condensed heterocyclic systems. The efficiency and selectivity of this reduction are paramount to the overall success of the synthetic route.
Comparative Analysis of Nitro Group Reduction Methods
The reduction of the nitro group in this compound can be achieved through various methods, each with its own set of advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact. Below is a comparative summary of common reduction protocols.
Table 1: Comparison of Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/Method | Typical Conditions | Reported Yield (%) | Advantages | Disadvantages | Applicability to Substrate |
| Catalytic Hydrogenation (Pd/C) | H₂ (gas), Palladium on Carbon, Ethanol/Methanol, Room Temp. | High | High yields, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for dehalogenation of other functional groups. | Highly effective for reducing the nitro group. |
| Catalytic Hydrogenation (Raney Ni) | H₂ (gas), Raney Nickel, Ethanol/Methanol, Room Temp. | High | Good for substrates with halogen substituents that might be cleaved by Pd/C.[1] | Pyrophoric catalyst requires careful handling. | A suitable alternative to Pd/C for this substrate. |
| Iron in Acidic Media (Fe/HCl or Fe/AcOH) | Iron powder, HCl or Acetic Acid, Ethanol/Water, Reflux. | Good to High | Inexpensive, robust, and widely used in industrial processes.[1][2] | Requires stoichiometric amounts of metal, leading to significant waste; acidic conditions may affect other functional groups. | A cost-effective and scalable method for the target molecule. |
| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl, Ethanol, Room Temp. or gentle heating. | Good to High | Mild conditions, good for substrates with other reducible functional groups.[1] | Generates tin-based waste products that can be difficult to remove. | A reliable lab-scale method. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Sodium Hydrosulfite, Water/Methanol, Base (e.g., NH₄OH). | Variable | Avoids the use of heavy metals, can be selective. | Can be less efficient than other methods, may require careful pH control. | A potential alternative when metal-based reagents are not desired. |
| Indium/Ammonium Chloride | Indium powder, NH₄Cl, Ethanol/Water, Reflux. | 90% (for Ethyl 4-nitrobenzoate)[3] | High yields, can be performed in aqueous media, environmentally safer than some heavy metals.[3] | Indium is a relatively expensive reagent. | Likely effective for the target molecule, based on data for a similar compound. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-amino-4-(methylamino)benzoate, which can be further purified by crystallization or chromatography.
Protocol 2: Reduction with Iron in Acetic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 3-5 equivalents) and glacial acetic acid (sufficient to maintain an acidic pH).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the yellow color of the nitro compound is often a good visual indicator of reaction progress.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through celite to remove the excess iron and iron salts.
-
Purification: Dilute the filtrate with water and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.
Visualizing the Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the key reaction and a logical workflow for selecting a reduction method.
Caption: Key synthetic transformation of the title compound.
Caption: Decision workflow for choosing a reduction method.
References
Safety Operating Guide
Proper Disposal of Ethyl 4-(methylamino)-3-nitrobenzoate: A Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 4-(methylamino)-3-nitrobenzoate is essential for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is critical to mitigate potential risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a laboratory coat[1][2]. Avoid all personal contact, including the inhalation of dust[1]. In case of a spill, use dry clean-up procedures to avoid generating dust, and place the spilled material in a clean, dry, sealable, and labeled container for disposal[1].
Quantitative Data Summary
While a comprehensive GHS classification for this compound is not uniformly available, the following table summarizes key information. It is imperative to consult the specific safety data sheet (SDS) provided with the product and local regulations for complete and accurate data.
| Identifier | Value | Source |
| Chemical Name | This compound | Apollo Scientific |
| CAS Number | 71254-71-2 | Apollo Scientific |
| Molecular Formula | C₁₀H₁₂N₂O₄ | - |
| Appearance | Yellow crystalline powder | Santa Cruz Biotechnology (for similar compound) |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | Apollo Scientific[1] |
Note: The GHS classification for a structurally similar compound, Ethyl 4-(dimethylamino)-3-nitrobenzoate, includes the signal word "Warning" and hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)[3]. Given the structural similarities, it is prudent to handle this compound as a hazardous substance.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5][6].
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : All waste containing this compound must be classified as hazardous chemical waste[2]. This includes:
-
Unused or expired pure chemical.
-
Contaminated materials such as personal protective equipment (PPE), filter paper, and weighing boats.
-
Solutions containing the compound.
-
Empty containers that have not been triple-rinsed.
-
-
Segregate Waste : Collect waste in a dedicated, properly labeled hazardous waste container[2]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7]. Incompatible wastes must be kept separate to prevent dangerous reactions[4][8].
Step 2: Waste Accumulation and Storage
-
Container Selection : Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often a suitable choice[4][7].
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity[4][8].
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][8]. This area should be at or near the point of generation and away from drains and incompatible materials[5][9]. Ensure the container is kept closed except when adding waste[4].
Step 3: Disposal of Empty Containers
-
Triple Rinsing : To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue[4][9].
-
Collect Rinsate : The first rinse, and for highly toxic chemicals the first three rinses, must be collected and disposed of as hazardous waste[4].
-
Container Disposal : Once triple-rinsed and air-dried, the labels on the container must be defaced or removed before it can be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policies[4].
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup[4][5].
-
Documentation : Maintain a detailed record of the waste generated and its disposal, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Ethyl 4-(methylamino)-3-nitrobenzoate
This document provides comprehensive guidance on the safe handling, use, and disposal of Ethyl 4-(methylamino)-3-nitrobenzoate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard and Safety Data
This compound is classified as a hazardous substance. Inhalation, ingestion, or skin contact may be harmful. It is known to cause skin and serious eye irritation.[1] All personnel must review the Safety Data Sheet (SDS) before commencing any work.[1]
| Data Point | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] | Safety Data Sheet |
| CAS Number | 71254-71-2 | [1] |
| Occupational Exposure Limits (OELs) | No specific OEL has been established for this compound. As a reference for a related nitroaromatic compound, Nitrobenzene has a Permissible Exposure Limit (PEL) of 1 ppm (5 mg/m³) for an 8-hour time-weighted average (TWA) as regulated by OSHA.[2] | OSHA, NIOSH, ACGIH[2] |
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment must be conducted to determine the appropriate PPE for each task.[3] The minimum required PPE for handling this compound is outlined below.
| Task | Required Personal Protective Equipment |
| Handling Solid Powder (Weighing, Transferring) | - Nitrile gloves (double-gloving recommended)[3] - Chemical-resistant lab coat[4][5] - ANSI Z87.1 compliant safety glasses with side shields[5] - Face shield[3] - N95 respirator (if not handled in a certified chemical fume hood) |
| Handling Solutions | - Nitrile gloves[4] - Chemical-resistant lab coat[4][5] - Chemical splash goggles[4] |
| General Laboratory Operations | - Lab coat[4][5] - Safety glasses with side shields[5] - Closed-toe shoes and long pants[4] |
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[6]
Donning Procedure:
-
Lab Coat: Put on the lab coat and fasten it completely.[6]
-
Respirator/Mask (if required): Position the respirator on your face, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.[6]
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]
Doffing Procedure:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.[6]
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Lab Coat: Unfasten and peel it off, turning it inside out to contain any contaminants.
-
Respirator/Mask (if required): Remove by touching only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[1]
Operational Plan for Handling this compound
All handling of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Designate a specific area within the fume hood for handling the chemical.[1] Cover the work surface with disposable bench paper. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) before starting.
-
Pre-Weighing: Tare a labeled, sealable container on the balance.
-
Transfer: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid creating dust.[7]
-
Sealing: Securely close the container.
-
Post-Weighing: Decontaminate the exterior of the container before removing it from the fume hood to weigh it.
-
Cleanup: Clean all equipment and the work surface with a suitable solvent (e.g., ethanol) and dispose of all contaminated materials, including bench paper and gloves, as hazardous waste.[7]
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. nj.gov [nj.gov]
- 3. reach.cdc.gov [reach.cdc.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




